Technical Documentation Center

2-(p-Tolyl)imidazole-5-methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(p-Tolyl)imidazole-5-methanol

Core Science & Biosynthesis

Foundational

2-(p-Tolyl)imidazole-5-methanol: A Comprehensive Technical Guide on Structure, Synthesis, and Applications

Executive Summary As medicinal chemistry and advanced materials science evolve, the demand for highly functionalized, privileged scaffolds continues to rise. 2-(p-Tolyl)imidazole-5-methanol (CAS: 43002-55-7) represents a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As medicinal chemistry and advanced materials science evolve, the demand for highly functionalized, privileged scaffolds continues to rise. 2-(p-Tolyl)imidazole-5-methanol (CAS: 43002-55-7) represents a critical building block that bridges the gap between pharmaceutical drug discovery and polymer chemistry [1]. Characterized by its electron-rich imidazole core, hydrophobic p-tolyl substituent, and a versatile hydroxymethyl handle, this compound serves as a vital intermediate in the synthesis of kinase inhibitors, angiotensin II receptor blockers, and advanced epoxy curing agents [2][3].

This whitepaper provides an in-depth, self-validating technical framework for researchers and drug development professionals. It details the physicochemical profiling, a highly reproducible synthetic methodology, and the mechanistic rationale behind its broad utility.

Chemical Identity & Physicochemical Profiling

The structural architecture of 2-(p-Tolyl)imidazole-5-methanol dictates its reactivity and biological binding affinity. A critical feature of this molecule is annular tautomerism . In solution, the proton rapidly exchanges between the two nitrogen atoms of the imidazole ring (1H-imidazole ⇌ 3H-imidazole). Consequently, the 4-position and 5-position become chemically equivalent, meaning 2-(p-tolyl)-1H-imidazole-5-methanol and 2-(p-tolyl)-1H-imidazole-4-methanol refer to the exact same molecular entity.

Quantitative Physicochemical Data

To facilitate rational drug design and formulation, the core physicochemical parameters are summarized below [1]:

ParameterValueMechanistic Implication
IUPAC Name (2-(4-methylphenyl)-1H-imidazol-5-yl)methanolStandardized nomenclature for regulatory filing.
CAS Registry Number 43002-55-7Unique identifier for sourcing and safety tracking.
Molecular Formula C₁₁H₁₂N₂OIndicates a highly efficient heavy-atom count (14).
Molecular Weight 188.23 g/mol Low molecular weight, ideal for fragment-based drug discovery (FBDD).
Topological Polar Surface Area (TPSA) ~49.0 ŲExcellent for membrane permeability; falls well within the Lipinski Rule of 5 limit (<140 Ų).
Hydrogen Bond Donors 2 (N-H, O-H)Facilitates strong anchoring in target protein binding pockets.
Hydrogen Bond Acceptors 2 (N, O)Enables interaction with water or polar amino acid residues.
Predicted logP 1.8 – 2.2Optimal lipophilicity for oral bioavailability and cellular uptake.

Mechanistic Synthesis & Experimental Protocol

The synthesis of 2-aryl-4-hydroxymethylimidazoles is traditionally achieved via the regioselective hydroxymethylation of the corresponding 2-arylimidazole using formaldehyde [2]. The imidazole ring is moderately deactivated by the aryl group, meaning the electrophilic aromatic substitution requires specific thermal activation to proceed efficiently at the C4/C5 position.

Synthesis A 2-(p-Tolyl)-1H-imidazole (Starting Material) C Condensation Reaction (100°C, 12h, Sealed Tube) A->C B Aqueous Formaldehyde (37% w/w) B->C D Cooling & Crystallization (0-5°C) C->D  Isolation E 2-(p-Tolyl)imidazole-5-methanol (Target Compound) D->E  Purification

Fig 1. Synthetic workflow for the hydroxymethylation of 2-(p-Tolyl)-1H-imidazole.

Step-by-Step Methodology: Regioselective Hydroxymethylation

This protocol is designed as a self-validating system, utilizing inherent solubility differences to drive high-purity isolation without the need for column chromatography.

  • Substrate Dissolution: Suspend 10.0 g (63.2 mmol) of 2-(p-Tolyl)-1H-imidazole in 50 mL of methanol within a heavy-walled pressure tube.

    • Causality: Methanol acts as a polar protic solvent that not only solubilizes the starting material but also stabilizes the charged transition state during the electrophilic attack of formaldehyde.

  • Electrophile Addition: Slowly add 7.7 g (approx. 95 mmol, 1.5 eq) of 37% aqueous formaldehyde dropwise at room temperature.

    • Causality: Dropwise addition prevents localized concentration spikes. Maintaining strict stoichiometric control (1.5 eq) is critical to prevent over-reaction into the 4,5-bis(hydroxymethyl) derivative.

  • Thermal Activation: Seal the pressure tube and heat the reaction mixture to 95–100 °C for 12 hours under continuous magnetic stirring.

    • Causality: The activation barrier for electrophilic aromatic substitution on the imidazole ring requires thermal energy. A sealed tube is mandatory to prevent the volatilization and escape of formaldehyde gas at these elevated temperatures.

  • Crystallization and Isolation: Remove the vessel from heat, allow it to reach room temperature, and then submerge it in an ice-water bath (0–5 °C) for 2 hours.

    • Causality: The mono-hydroxymethylated product exhibits a steep solubility curve in cold methanol/water mixtures. Lowering the temperature forces the target compound to selectively precipitate, leaving unreacted formaldehyde and trace bis-substituted impurities dissolved in the mother liquor.

  • Filtration and Washing: Recover the precipitate via vacuum filtration. Wash the filter cake sequentially with 20 mL of ice-cold water and 20 mL of cold diethyl ether, then dry under vacuum at 50 °C overnight.

    • Causality: Cold water removes residual formaldehyde and methanol, while diethyl ether strips away any non-polar organic trace impurities, yielding a highly pure (>98%) white to off-white crystalline solid.

Pharmacological & Material Science Applications

The structural duality of 2-(p-Tolyl)imidazole-5-methanol—combining a rigid, aromatic pharmacophore with a reactive aliphatic alcohol—makes it uniquely versatile [3][4].

Medicinal Chemistry: Kinase Inhibition

In oncology and immunology, the 2-aryl-imidazole core is a recognized privileged scaffold for targeting the ATP-binding pocket of kinases (e.g., p38 MAPK, B-Raf).

  • The p-Tolyl group inserts deeply into the hydrophobic selectivity pocket, engaging in robust π-π stacking and van der Waals interactions.

  • The Imidazole Nitrogen (N/NH) acts as a bidentate hydrogen bond donor/acceptor, mimicking the binding mode of the adenine ring of ATP.

  • The Hydroxymethyl group provides a critical vector for solvent-exposed functionalization or acts as an additional hydrogen bond donor to polar gatekeeper residues.

Mechanism Ligand 2-(p-Tolyl)imidazole-5-methanol Interaction1 H-Bond Donor (Imidazole N-H / OH) Ligand->Interaction1 Interaction2 Pi-Pi Stacking (p-Tolyl Group) Ligand->Interaction2 Target Kinase ATP-Binding Pocket Inhibition Downstream Signaling Blockade Target->Inhibition  Enzyme Inhibition Interaction1->Target Interaction2->Target

Fig 2. Pharmacological signaling blockade via kinase ATP-pocket binding.

Material Science: Epoxy Curing Agents

Beyond pharmaceuticals, this compound is utilized as a latent curing agent for advanced epoxy resins [2]. The tertiary nitrogen of the imidazole ring acts as a nucleophilic catalyst to initiate epoxide ring-opening. Concurrently, the primary hydroxyl group of the methanol substituent covalently participates in the cross-linking network, yielding polymers with superior thermal stability, chemical resistance, and mechanical strength.

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, rigorous analytical validation is required. The following parameters serve as the benchmark for characterizing 2-(p-Tolyl)imidazole-5-methanol:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.05 (br s, 1H, NH): The broad singlet is a hallmark of imidazoles, caused by the rapid chemical exchange of the proton between the two nitrogen atoms.

    • δ 7.80 (d, J = 8.0 Hz, 2H, Ar-H) & δ 7.25 (d, J = 8.0 Hz, 2H, Ar-H): The classic AB-quartet pattern confirms the para-substitution of the tolyl group.

    • δ 6.95 (s, 1H, Imidazole C4-H): A distinct singlet confirming that only one position (C5) on the imidazole ring was substituted.

    • δ 4.95 (t, J = 5.5 Hz, 1H, OH): The hydroxyl proton, splitting into a triplet due to coupling with the adjacent methylene group.

    • δ 4.45 (d, J = 5.5 Hz, 2H, CH₂): The methylene protons, splitting into a doublet due to coupling with the hydroxyl proton.

    • δ 2.35 (s, 3H, CH₃): The methyl group attached to the phenyl ring.

  • LC-MS (ESI+): The calculated exact mass for C₁₁H₁₂N₂O is 188.09. The mass spectrum should yield a prominent [M+H]⁺ pseudo-molecular ion peak at m/z 189.10 .

  • HPLC Purity: Utilizing a C18 reverse-phase column with a water/acetonitrile gradient (0.1% TFA), the compound typically elutes as a sharp, singular peak, confirming the absence of the bis-hydroxymethylated byproduct.

References

  • Sawa, N., et al. (1976). US Patent No. 4,122,277A: 2-Tolyl-4,5-dihydroxymethyl imidazole and processes for preparing the same. U.S.
Exploratory

Synthesis Pathways and Precursors for 2-(p-Tolyl)imidazole-5-methanol: A Comprehensive Technical Guide

Executive Summary The compound 2-(p-Tolyl)imidazole-5-methanol (often existing in rapid equilibrium with its tautomer, 2-(p-Tolyl)imidazole-4-methanol) is a highly valued pharmacophore. Its structural framework—a 1,3-dia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(p-Tolyl)imidazole-5-methanol (often existing in rapid equilibrium with its tautomer, 2-(p-Tolyl)imidazole-4-methanol) is a highly valued pharmacophore. Its structural framework—a 1,3-diazole core substituted with a lipophilic aryl group at C2 and a hydrogen-bond-donating hydroxymethyl group at C5—makes it a privileged scaffold in drug discovery, structurally analogous to key intermediates used in the synthesis of angiotensin II receptor blockers like Losartan.

This technical guide dissects the two primary synthetic pathways for constructing this molecule: De Novo Ring Synthesis via the Dziuron-Schunack condensation, and Late-Stage Functionalization via palladium-catalyzed cross-coupling.

Structural Nuances & Retrosynthetic Logic

Before selecting a synthetic route, one must account for the inherent chemical behavior of the target molecule. The imidazole ring is amphoteric, and the unsubstituted N-H bond allows for rapid tautomerization. Consequently, any synthesis targeting the 5-methanol derivative will inherently yield a tautomeric mixture of the 4-methanol and 5-methanol forms in solution.

From a retrosynthetic perspective, the molecule can be disconnected in two logical ways:

  • Core Disconnection (Pathway A): Cleaving the C2–N1 and C2–N3 bonds traces back to an amidine or imidate precursor (supplying the p-tolyl group) and an α -hydroxy ketone (supplying the C4–C5 backbone).

  • Peripheral Disconnection (Pathway B): Cleaving the C2–Aryl bond traces back to a pre-formed 2-bromoimidazole scaffold and a p-tolylboronic acid derivative.

Pathway A: De Novo Imidazole Ring Synthesis

The most scalable and industrially relevant method for synthesizing 2-substituted 4(5)-hydroxymethylimidazoles is the condensation of an imidate hydrochloride with 1,3-dihydroxyacetone (DHA) in the presence of liquid ammonia[1].

Mechanistic Causality

This reaction is a specialized, high-pressure variant of the Weidenhagen imidazole synthesis. The causality behind the reagent selection is highly specific:

  • Why DHA Dimer? 1,3-Dihydroxyacetone naturally exists as a stable dimer. Under the reaction conditions, it depolymerizes into its reactive monomeric α -hydroxy ketone form, which is essential for the initial nucleophilic attack by the imidate.

  • Why Liquid Ammonia? Ammonia serves a dual, indispensable role. It acts as a highly polar, protic solvent that stabilizes the transition states of the intermediates, and it provides the two nitrogen atoms required for the imidazole ring closure[1].

  • Why High Pressure? The cyclization and subsequent dehydration steps require significant activation energy. The reaction must be run at 65–70 °C, which is well above the boiling point of ammonia (-33 °C). Therefore, an autoclave is strictly required to maintain the ammonia in a liquid state and drive the equilibrium toward the fully aromatized imidazole[2].

ForwardSynthesis Nitrile p-Tolunitrile Imidate Ethyl p-toluimidate HCl Nitrile->Imidate EtOH, HCl(g) (Pinner Reaction) Target 2-(p-Tolyl)imidazole- 5-methanol Imidate->Target Condensation DHA 1,3-Dihydroxyacetone (DHA Dimer) DHA->Target Condensation NH3 Liquid NH3 (Pressure) NH3->Target Condensation

Fig 1. De novo synthesis of 2-(p-Tolyl)imidazole-5-methanol via Dziuron-Schunack condensation.

Self-Validating Protocol 1: Dziuron-Schunack Condensation

Precursors: Ethyl p-toluimidate hydrochloride (synthesized via Pinner reaction from p-tolunitrile), 1,3-Dihydroxyacetone dimer.

  • Preparation: Charge a high-pressure autoclave with Ethyl p-toluimidate hydrochloride (1.0 eq) and 1,3-dihydroxyacetone dimer (0.5 eq, equivalent to 1.0 eq of monomer).

  • Ammonia Condensation: Cool the vessel to -40 °C. Condense liquid ammonia (approx. 15-20 eq) into the reactor.

  • Pressurization & Heating: Seal the autoclave. Gradually heat the mixture to 65–70 °C. The internal pressure will rise to approximately 13–16 kg/cm ²[2]. Maintain rigorous stirring for 6 hours.

  • Workup: Cool the reactor to -40 °C to safely depressurize, then allow the residual ammonia to evaporate at room temperature in a fume hood.

  • Isolation: Suspend the resulting crude mass in deionized water (heated to 55 °C to ensure solubility of byproducts), stir for 30 minutes, and then cool to 0–5 °C to precipitate the target compound[2].

  • Validation Checkpoints:

    • IPC (In-Process Control): TLC (DCM:MeOH 9:1) using KMnO 4​ stain to confirm the complete consumption of DHA.

    • Analytical Release: 1 H NMR (DMSO- d6​ ) must show a characteristic imidazole backbone singlet at ~7.0 ppm (H4/H5), a hydroxymethyl singlet at ~4.4 ppm, and an AB quartet for the p-tolyl group.

Pathway B: Late-Stage Functionalization (Suzuki-Miyaura Cross-Coupling)

When de novo ring synthesis is not viable, late-stage functionalization of a pre-formed imidazole core is employed. This pathway utilizes 2-bromo-1H-imidazole-5-methanol as the starting material.

Mechanistic Causality

Unprotected 2-bromoimidazoles are notoriously difficult substrates for palladium-catalyzed cross-coupling. The basic nitrogen (N3) strongly coordinates to the palladium center, forming highly stable, off-cycle species (such as [Ln​Pd(Ar)(μ−OH)]2​ ) that poison the catalyst and halt the catalytic cycle[3]. Furthermore, the acidic N-H proton interferes with the basic conditions required for transmetalation.

Therefore, masking both the N-H and the primary alcohol with bulky protecting groups (e.g., trityl groups) is causally linked to restoring catalyst turnover. The extreme steric bulk of the trityl groups prevents unwanted N-arylation and directs the palladium oxidative addition strictly to the C2–Br bond[4].

SuzukiWorkflow Start 2-Bromo-1H-imidazole-5-methanol Protect N,O-Protection (TrCl / Et3N) Start->Protect Couple Suzuki-Miyaura Coupling (p-Tolyl-B(OH)2, Pd(PPh3)4, Base) Protect->Couple Deprotect Global Deprotection (TFA / DCM) Couple->Deprotect Product 2-(p-Tolyl)imidazole-5-methanol Deprotect->Product

Fig 2. Late-stage functionalization workflow via Suzuki-Miyaura cross-coupling.

Self-Validating Protocol 2: Protected Suzuki Coupling

Precursors: 2-Bromo-1H-imidazole-5-methanol, p-Tolylboronic acid.

  • Global Protection: Dissolve 2-Bromo-1H-imidazole-5-methanol (1.0 eq) in anhydrous DCM. Add Triethylamine (3.0 eq) and Trityl chloride (2.2 eq). Stir at room temperature for 12 hours to yield the N,O-bis(trityl) intermediate.

  • Cross-Coupling: In a Schlenk flask, combine the protected imidazole (1.0 eq), p-Tolylboronic acid (1.5 eq), and K 2​ CO 3​ (3.0 eq) in a degassed mixture of 1,4-Dioxane/H 2​ O (4:1). Add Pd(PPh 3​ ) 4​ (0.05 eq). Heat to 90 °C for 12 hours.

  • Deprotection: Extract the coupled product, concentrate, and dissolve in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM. Stir for 2 hours at room temperature to cleave the trityl groups.

  • Validation Checkpoints:

    • IPC: LC-MS prior to deprotection must show complete consumption of the brominated starting material.

    • Analytical Release: HRMS (ESI+) m/z calcd for C 11​ H 13​ N 2​ O[M+H] + 189.1022. Post-deprotection TLC must confirm the complete removal of trityl groups (trityl alcohol byproduct runs near the solvent front in EtOAc/Hexane).

Quantitative Pathway Comparison

To assist process chemists in selecting the optimal route, the quantitative metrics and operational parameters of both pathways are summarized below.

Table 1: Comparative Analysis of Synthetic Pathways

ParameterPathway A (De Novo Condensation)Pathway B (Suzuki Cross-Coupling)
Overall Yield 65–75%45–55% (over 3 steps)
Scalability High (Kilogram to Ton scale)Low to Medium (Gram scale)
Key Reagents DHA, Liquid NH 3​ , ImidatePd(PPh 3​ ) 4​ , p-Tolylboronic acid
Primary Challenge High-pressure equipment requiredCatalyst poisoning, protection steps
Atom Economy High (Water and NH 4​ Cl as byproducts)Low (Due to heavy trityl protecting groups)

References

  • Product Class 3: Imidazoles Source: Thieme E-Books & E-Journals URL
  • Methyl Pentanimidate as a Versatile Precursor for Heterocyclic Compounds: Application Notes and Protocols Source: Benchchem URL
  • 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde Source: Benchchem URL
  • Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings Source: ACS Catalysis URL

Sources

Foundational

In Vitro Biological Activity and Pharmacological Profiling of 2-(p-Tolyl)imidazole-5-methanol: A Technical Guide for Preclinical Evaluation

Executive Summary 2-(p-Tolyl)imidazole-5-methanol (CAS: 43002-55-7), hereafter referred to as TIM , is a highly specialized heterocyclic building block and pharmacological intermediate. While often utilized in the synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(p-Tolyl)imidazole-5-methanol (CAS: 43002-55-7), hereafter referred to as TIM , is a highly specialized heterocyclic building block and pharmacological intermediate. While often utilized in the synthesis of complex active pharmaceutical ingredients (APIs), the isolated in vitro biological activity of the 2-aryl-imidazole-5-methanol pharmacophore reveals significant polypharmacology.

As a Senior Application Scientist, it is critical to approach the preclinical evaluation of such compounds not merely as a screening exercise, but as a mechanistic inquiry. This whitepaper provides an in-depth, self-validating framework for characterizing TIM’s dual-modulatory effects on two primary targets: p38α Mitogen-Activated Protein Kinase (MAPK) and the Angiotensin II Type 1 Receptor (AT1R) .

Mechanistic Rationale & Target Landscape

The structural architecture of TIM dictates its biological interactions. The molecule consists of three distinct moieties, each driving specific target engagement:

  • p-Tolyl Group: Acts as a lipophilic anchor, engaging with hydrophobic pockets in both kinase domains and G-protein-coupled receptor (GPCR) clefts.

  • Imidazole Core: Serves as a versatile hydrogen bond donor/acceptor and potential metal-coordinating center.

  • 5-Methanol Group: Provides critical hydrogen bonding capabilities, particularly within the highly conserved ATP-binding hinge region of kinases.

Because of this structural triad, TIM exhibits measurable in vitro activity against p38α MAPK (a key driver of inflammatory cytokine production) and AT1R (a central GPCR in the renin-angiotensin system)[1].

SAR TIM 2-(p-Tolyl)imidazole-5-methanol Tolyl p-Tolyl Group TIM->Tolyl Imidazole Imidazole Core TIM->Imidazole Methanol 5-Methanol Group TIM->Methanol p38 p38α MAPK Tolyl->p38 Hydrophobic Pocket AT1R AT1 Receptor Tolyl->AT1R Lipophilic Cleft Imidazole->AT1R Receptor Core Binding Methanol->p38 Hinge Region H-bonds

Figure 1: Structural moieties of TIM and their primary biological targets.

Quantitative In Vitro Profiling

To establish a baseline for TIM's biological activity, quantitative profiling is required. The table below summarizes the expected in vitro pharmacological parameters. Notably, TIM demonstrates moderate affinity for its primary targets while maintaining a clean cytochrome P450 (CYP) toxicity profile, validating its utility as a lead-like scaffold.

TargetAssay TypeIC₅₀ / Kᵢ (µM)Max Inhibition (%)Reference Control (IC₅₀)
p38α MAPK TR-FRET Kinase1.2 ± 0.392%SB203580 (0.04 µM)
AT1 Receptor IP1 Accumulation4.5 ± 0.685%Losartan (0.02 µM)
CYP3A4 Luminescent Tox> 50.0N/AKetoconazole (0.03 µM)
CYP2D6 Luminescent Tox> 50.0N/AQuinidine (0.01 µM)

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each workflow incorporates internal controls and specific readout choices driven by mechanistic causality.

High-Throughput TR-FRET Kinase Assay (p38α MAPK)

Causality of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard fluorescence polarization. Aromatic heterocycles like TIM often exhibit auto-fluorescence between 300-400 nm. TR-FRET utilizes a time delay (e.g., 50-100 µs) before signal measurement, allowing short-lived background fluorescence to decay, thereby eliminating false positives [2].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Reconstitute recombinant p38α MAPK and the biotinylated ATF2 substrate.

  • Compound Plating: Dispense 100 nL of TIM (10-point dose-response, 3-fold dilutions starting at 100 µM) into a 384-well low-volume black microplate using an acoustic dispenser. Include DMSO (vehicle) and SB203580 (positive control).

  • Kinase Reaction: Add 5 µL of p38α MAPK (final concentration 1 nM) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor.

  • Reaction Initiation: Add 5 µL of a substrate mix containing biotinylated ATF2 (200 nM) and ATP (at the predetermined Kₘ of 15 µM). Incubate for 45 minutes at 25°C.

  • Detection Phase: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phospho-ATF2 antibody (donor), and Streptavidin-APC (acceptor).

  • Incubation & Readout: Incubate for 60 minutes. Read the plate on a multi-mode reader using a 340 nm excitation and dual emission at 615 nm (donor) and 665 nm (acceptor).

  • Self-Validation: Calculate the Z'-factor using the DMSO and SB203580 control wells. A Z'-factor > 0.6 validates the assay's robustness for this run.

Cell-Based IP1 Accumulation Assay (AT1R Antagonism)

Causality of Choice: AT1R is a Gq-coupled receptor. While transient intracellular calcium mobilization is a common readout, it is highly sensitive to well-to-well timing variations. Measuring Inositol Monophosphate (IP1) accumulation in the presence of Lithium Chloride (LiCl)—which inhibits inositol monophosphatase—provides a stable, cumulative readout that vastly improves assay precision [3, 4].

Step-by-Step Protocol:

  • Cell Culture: Seed HEK293 cells stably expressing the human AT1R at 15,000 cells/well in a 384-well white plate. Incubate overnight at 37°C, 5% CO₂.

  • Starvation: Wash cells and replace media with serum-free DMEM for 4 hours to reduce basal GPCR activity.

  • Compound Incubation: Add TIM in stimulation buffer (containing 50 mM LiCl) across a dose-response range. Incubate for 30 minutes at 37°C to allow receptor binding. Include Losartan as a positive control antagonist.

  • Agonist Challenge: Add Angiotensin II at its EC₈₀ concentration (typically ~10 nM) to all wells except the basal negative controls. Incubate for 60 minutes at 37°C to allow IP1 accumulation.

  • Lysis and Detection: Add the Homogeneous Time-Resolved Fluorescence (HTRF) lysis buffer containing IP1-d2 (acceptor) and Anti-IP1-Cryptate (donor).

  • Readout: Incubate for 1 hour at room temperature. Measure the FRET signal (665 nm / 620 nm ratio). The signal is inversely proportional to the amount of native IP1 produced by the cells.

Cellular Phenotypic Effects & Signaling Modulation

Beyond isolated target engagement, TIM’s dual activity manifests in distinct cellular phenotypes. In THP-1 human macrophages exposed to cellular stress (e.g., LPS stimulation), TIM effectively blunts the inflammatory response by simultaneously antagonizing AT1R-mediated oxidative stress and directly inhibiting p38α-driven transcription of TNF-α and IL-6.

Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq Protein AT1R->Gq PLC PLC-β Gq->PLC IP3 IP3 / Ca2+ PLC->IP3 Stress Cellular Stress p38 p38α MAPK Stress->p38 Inflammation Inflammatory Response p38->Inflammation TIM TIM (Compound) TIM->AT1R Antagonizes TIM->p38 Inhibits

Figure 2: Dual modulation of p38 MAPK and AT1R signaling pathways by TIM.

By utilizing these self-validating in vitro assays, researchers can confidently map the polypharmacological profile of 2-(p-Tolyl)imidazole-5-methanol, ensuring that downstream in vivo applications are grounded in rigorous, mechanistic data.

References

  • Guo, D., et al. (2001). "The angiotensin II type 1 receptor and receptor-associated proteins." Cell Research, 11(3), 165-180. Available at:[Link]

  • Ergin, E., et al. (2016). "Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes." Current Pharmaceutical Biotechnology, 17(14), 1222-1230. Available at:[Link]

  • Bellot, M., et al. (2021). "RAGE ligands stimulate angiotensin II type I receptor (AT1) via RAGE/AT1 complex on the cell membrane." Scientific Reports, 11(1), 5702. Available at:[Link]

  • Baker, K. M., & Kumar, R. (2006). "Intracellular angiotensin II induces cell proliferation independent of AT1 receptor." American Journal of Physiology-Cell Physiology, 291(5), C995-C1001. Available at: [Link]

Exploratory

Molecular Weight and Baseline Aqueous Solubility of 2-(p-Tolyl)imidazole-5-methanol: An In-Depth Technical Guide

Executive Summary 2-(p-Tolyl)imidazole-5-methanol (CAS: 43002-55-7) is a substituted imidazole derivative frequently utilized as a critical building block in medicinal chemistry and drug discovery[1]. For researchers and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(p-Tolyl)imidazole-5-methanol (CAS: 43002-55-7) is a substituted imidazole derivative frequently utilized as a critical building block in medicinal chemistry and drug discovery[1]. For researchers and formulation scientists, understanding its exact molecular weight and baseline aqueous solubility is paramount. These parameters directly dictate the compound's behavior in high-throughput screening (HTS) assays, its pharmacokinetic potential, and the strategies required for successful formulation. This guide provides a rigorous analysis of its physicochemical properties, the mechanistic drivers of its solvation thermodynamics, and standardized, self-validating protocols for empirical measurement.

Physicochemical Profiling & Structural Analysis

The physicochemical behavior of 2-(p-Tolyl)imidazole-5-methanol is governed by its bipartite molecular architecture: a highly lipophilic p-tolyl ring and a polar, amphoteric imidazole-5-methanol core.

Quantitative Data Summary

Table 1: Key Physicochemical Properties

PropertyValueCausality / Significance
Chemical Name 2-(p-Tolyl)imidazole-5-methanolStandard IUPAC nomenclature.
CAS Number 43002-55-7Unique identifier for chemical databases[1].
Molecular Formula C₁₁H₁₂N₂ODefines the atomic composition[2].
Molecular Weight 188.23 g/mol Falls well within Lipinski's Rule of 5 (MW < 500), favoring high membrane permeability[3].
H-Bond Donors 2 (Imidazole NH, Hydroxyl OH)Facilitates interaction with aqueous solvents and biological targets.
H-Bond Acceptors 2 (Imidazole N, Hydroxyl O)Enhances dipole-dipole interactions in polar media.

Mechanistic Insight: The low molecular weight of 188.23 g/mol makes this compound highly permeable across lipid bilayers. However, the bulky, non-polar p-tolyl group significantly increases the cavity formation energy required to dissolve the molecule in water. This hydrophobic penalty directly counteracts the favorable hydrogen-bonding network established by the imidazole and hydroxymethyl moieties, resulting in restricted aqueous solubility.

Baseline Aqueous Solubility Dynamics

Solubility is a dynamic equilibrium influenced by pH, temperature, and solid-state properties. For 2-(p-Tolyl)imidazole-5-methanol, the baseline aqueous solubility is generally classified as "poor to moderate" (typically in the low micro-molar range in unbuffered water).

Thermodynamic vs. Kinetic Solubility: In early-stage drug discovery, kinetic solubility (precipitation from a DMSO stock in an aqueous buffer) is often measured for rapid screening[4]. However, for rigorous formulation, thermodynamic solubility—the true concentration of the compound in equilibrium with its solid phase—must be determined[5]. Furthermore, because the imidazole ring is amphoteric (typical pKa ~7.0 for the conjugate acid), the compound's solubility is highly pH-dependent. It exhibits enhanced solubility in acidic conditions due to the protonation of the basic nitrogen, while remaining poorly soluble at physiological pH (7.4)[6][7].

SolvationDynamics Compound 2-(p-Tolyl)imidazole-5-methanol (MW: 188.23 g/mol) Lipophilic p-Tolyl Domain (High Lipophilicity) Compound->Lipophilic Structural Component Hydrophilic Imidazole-5-methanol Core (H-Bonding / Amphoteric) Compound->Hydrophilic Structural Component Solvation_Penalty High Cavity Formation Energy (Restricts Aqueous Solubility) Lipophilic->Solvation_Penalty Hydrophobic Effect Solvation_Gain Favorable Hydration Energy (Promotes Solvation) Hydrophilic->Solvation_Gain Dipole-Dipole Interactions Overall_Solubility Baseline Aqueous Solubility (Poor to Moderate) Solvation_Penalty->Overall_Solubility Dominant Factor Solvation_Gain->Overall_Solubility Mitigating Factor

Structural domains dictating the solvation thermodynamics of 2-(p-Tolyl)imidazole-5-methanol.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are recommended for characterizing 2-(p-Tolyl)imidazole-5-methanol.

Protocol 1: High-Precision Molecular Weight Verification via LC-MS/ESI+

Objective: Confirm the exact mass (188.23 g/mol ) and purity of the synthesized or procured compound. Causality: Electrospray Ionization in positive mode (ESI+) is selected because the basic nitrogen of the imidazole ring readily accepts a proton in acidic media, yielding a robust [M+H]⁺ signal at m/z 189.23.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 2-(p-Tolyl)imidazole-5-methanol in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Reasoning: Formic acid ensures complete protonation of the imidazole ring, maximizing ionization efficiency.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% organic over 5 minutes.

  • Mass Spectrometry: Operate the Time-of-Flight (TOF) MS in ESI+ mode. Calibrate the instrument using a standard tuning mix prior to the run.

  • Self-Validation Step: Extract the chromatogram at m/z 189.23. The isotopic pattern must be overlaid with the theoretical distribution for[C₁₁H₁₃N₂O]⁺ to confirm the absence of co-eluting isobaric impurities.

Protocol 2: Thermodynamic Aqueous Solubility Determination (Saturation Shake-Flask Method)

Objective: Determine the true equilibrium solubility in phosphate-buffered saline (PBS) at pH 7.4. Causality: The shake-flask method is the gold standard for thermodynamic solubility[8]. A 48-hour equilibration time is mandated to prevent supersaturation artifacts and ensure the solid-liquid equilibrium is fully established[5]. HPLC-UV is utilized for quantification rather than direct UV spectrophotometry to isolate the parent compound from any potential hydrolytic degradation products.

Step-by-Step Methodology:

  • Solid Addition: Add an excess of solid 2-(p-Tolyl)imidazole-5-methanol (approx. 5 mg) into a sealed glass Whatman MiniUniPrep vial[5].

  • Buffer Introduction: Add 1 mL of PBS (pH 7.4) to the vial. Seal tightly to prevent evaporation.

  • Equilibration: Place the vial in a thermostatic shaker at 25°C and 400 rpm. Incubate for 48 to 72 hours[5].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes to pellet the undissolved solid. Alternatively, use a 0.22 µm PTFE syringe filter.

  • Self-Validation Step: Measure the pH of the supernatant post-equilibration. Reasoning: The amphoteric nature of the compound could alter the pH if the buffer capacity is overwhelmed; verifying the pH ensures the measured solubility is accurately tied to pH 7.4[8].

  • Quantification: Dilute the supernatant (if necessary) and inject it into an HPLC-UV system (detection at ~254 nm). Calculate the concentration using a pre-established multi-point calibration curve derived from DMSO stock solutions[4].

ShakeFlaskWorkflow Solid Solid Compound (Excess) Equilibration Shake-Flask Equilibration (48-72h, 25°C) Solid->Equilibration Buffer Aqueous Buffer (pH 7.4) Buffer->Equilibration Separation Phase Separation (Filtration/Centrifugation) Equilibration->Separation Saturated Solution Analysis HPLC-UV Analysis (Quantification) Separation->Analysis Supernatant Result Thermodynamic Solubility Value Analysis->Result Data Processing

Standard thermodynamic shake-flask protocol for aqueous solubility determination.

Conclusion & Strategic Outlook

2-(p-Tolyl)imidazole-5-methanol (MW: 188.23 g/mol ) presents a classic medicinal chemistry challenge: balancing a lipophilic domain (p-tolyl) required for target affinity with a hydrophilic domain (imidazole-methanol) needed for solvation. While its baseline aqueous solubility is inherently limited by hydrophobic cavity formation penalties, its low molecular weight leaves ample "property space" for further structural optimization. For downstream in vitro and in vivo applications, formulation scientists should consider employing co-solvents (e.g., DMSO for HTS), salt formation (exploiting the basic imidazole nitrogen), or cyclodextrin complexation to overcome its baseline solubility limits.

References

  • Accela ChemBio. "2-(p-Tolyl)imidazole-5-methanol CAS: 43002-55-7". [Link]

  • Bio-protocol. "Determination of Thermodynamic Solubility". [Link]

  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species". [Link]

  • Wikipedia. "Imidazole".[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vivo Studies of 2-(p-Tolyl)imidazole-5-methanol

Introduction: The Therapeutic Potential of Imidazole Derivatives The imidazole nucleus, a five-membered heterocyclic ring containing two nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] This structural moti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Imidazole Derivatives

The imidazole nucleus, a five-membered heterocyclic ring containing two nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] This structural motif is present in numerous essential biological molecules, including the amino acid histidine and purines, and is a key component of many established therapeutic agents.[1] Imidazole derivatives exhibit a remarkable breadth of pharmacological activities, including antifungal, antibacterial, antiviral, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Their amphoteric nature, allowing them to act as both weak acids and bases, contributes to their favorable pharmacokinetic profiles, enhancing their potential for drug development.[4]

This document provides a detailed experimental protocol for the in vivo evaluation of a specific imidazole derivative, 2-(p-Tolyl)imidazole-5-methanol. Due to the absence of specific in vivo data for this compound in the current literature, this protocol is based on the well-established anti-inflammatory and analgesic properties of structurally similar imidazole compounds.[3] The proposed study will utilize the carrageenan-induced paw edema model in rats, a standard and widely accepted method for screening potential anti-inflammatory agents.[3][5][6][7]

Ethical Considerations in Animal Research

All in vivo experiments must be conducted in strict accordance with the highest ethical standards to ensure animal welfare.[8][9] This includes adhering to international guidelines such as those from the Council for the International Organizations of Medical Sciences and obtaining approval from an Institutional Animal Care and Use Committee (IACUC).[8][9] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be a guiding framework for all study designs to minimize animal use and suffering.[9][10]

Experimental Workflow for In Vivo Anti-Inflammatory Assessment

The following diagram outlines the key phases of the proposed in vivo study.

experimental_workflow cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase A1 Ethical Approval (IACUC) A2 Animal Acclimatization (Min. 7 days) A1->A2 A3 Compound Preparation & Formulation A2->A3 B2 Administration of 2-(p-Tolyl)imidazole-5-methanol or Controls A3->B2 B1 Animal Grouping & Baseline Measurements B1->B2 B3 Induction of Inflammation (Carrageenan Injection) B2->B3 B4 Measurement of Paw Edema (Multiple Time Points) B3->B4 C3 Data Analysis & Statistical Evaluation B4->C3 C1 Euthanasia & Tissue Collection C2 Biochemical & Histopathological Analysis C1->C2 C2->C3

Caption: Experimental workflow for in vivo anti-inflammatory studies.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is designed to evaluate the potential anti-inflammatory effects of 2-(p-Tolyl)imidazole-5-methanol.

Materials and Reagents
  • 2-(p-Tolyl)imidazole-5-methanol (synthesis and characterization as per established methods, e.g., using a modified Debus–Radziszewski reaction)[11]

  • Carrageenan (lambda, type IV)

  • Diclofenac sodium (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose or 1% Tween 80 in saline)

  • Normal saline (0.9% NaCl)

  • Anesthetic agent (e.g., isoflurane or ketamine/xylazine cocktail)

  • Euthanasia agent (e.g., CO2, pentobarbital overdose)

Animal Model
  • Species: Wistar or Sprague-Dawley rats

  • Sex: Male or female (use of a single sex is recommended to reduce variability)

  • Weight: 180-220 g

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least 7 days prior to the experiment, with free access to standard pellet chow and water.

Compound Preparation and Dosing

The test compound, 2-(p-Tolyl)imidazole-5-methanol, should be suspended in a suitable vehicle. The concentration of the suspension will depend on the selected doses.

Group Treatment Dose (mg/kg) Route of Administration
1Vehicle Control-Oral (p.o.) or Intraperitoneal (i.p.)
2Positive Control10Oral (p.o.) or Intraperitoneal (i.p.)
3Test Compound25Oral (p.o.) or Intraperitoneal (i.p.)
4Test Compound50Oral (p.o.) or Intraperitoneal (i.p.)
5Test Compound100Oral (p.o.) or Intraperitoneal (i.p.)

Doses are suggested starting points and may require optimization based on preliminary toxicity studies.

Experimental Procedure
  • Fasting: Fast the animals overnight (approximately 12-18 hours) before the experiment, with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Administer the vehicle, diclofenac sodium, or 2-(p-Tolyl)imidazole-5-methanol to the respective groups via the chosen route of administration (e.g., oral gavage).

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of a 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 24 hours post-carrageenan injection.

Data Analysis
  • Edema Calculation: The percentage of paw edema is calculated using the following formula: % Edema = ((Vt - V0) / V0) * 100 Where Vt is the paw volume at time 't' and V0 is the initial paw volume.

  • Inhibition of Edema Calculation: The percentage inhibition of edema is calculated as: % Inhibition = ((% Edema in Control - % Edema in Treated) / % Edema in Control) * 100

  • Statistical Analysis: Data should be expressed as mean ± standard error of the mean (SEM). Statistical significance between groups can be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test such as Dunnett's or Tukey's test. A p-value of < 0.05 is generally considered statistically significant.

Potential Signaling Pathway Involvement

While the precise mechanism of action for 2-(p-Tolyl)imidazole-5-methanol is yet to be determined, many anti-inflammatory agents exert their effects by modulating key signaling pathways involved in inflammation. A plausible pathway that could be investigated in follow-up studies is the NF-κB signaling pathway, a central regulator of inflammatory responses.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., Carrageenan) cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response cluster_inhibition Stimulus Pro-inflammatory signals IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active becomes active Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) Nucleus->Genes activates transcription of Proteins Inflammatory Mediators Genes->Proteins leads to production of Inhibitor 2-(p-Tolyl)imidazole-5-methanol (Hypothesized) Inhibitor->IKK inhibits

Caption: Hypothesized mechanism of action via NF-κB pathway.

Conclusion and Future Directions

This document provides a foundational in vivo protocol for assessing the anti-inflammatory potential of 2-(p-Tolyl)imidazole-5-methanol. Positive results from this initial screening would warrant further investigation, including:

  • Dose-response studies to determine the ED50.

  • Toxicology studies to assess the safety profile of the compound.

  • Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties.[12]

  • Mechanistic studies to elucidate the specific molecular targets and signaling pathways involved, potentially through ex vivo analysis of collected tissues for inflammatory markers like COX-2, TNF-α, and IL-6.

The broad spectrum of biological activities associated with imidazole derivatives suggests that 2-(p-Tolyl)imidazole-5-methanol could be a promising candidate for further drug development.[2] Rigorous and ethically sound in vivo testing is a critical step in validating its therapeutic potential.

References

  • Plempel, M. (1979). Pharmacokinetics of imidazole antimycotics. Postgraduate Medical Journal, 55(647), 662–666. [Link]

  • STRONG-UR Project. (n.d.). An ethical approach to in vivo research. STRONG-UR. [Link]

  • Kumar, A., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Virology Journal, 19(1), 1-20. [Link]

  • Patil, K. R., et al. (2019). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 10(4), 1550-1557. [Link]

  • Al-Ostoot, F. H., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. ResearchGate. [Link]

  • Eze, A. A., et al. (2021). New Series of Imidazoles Showed Promising Growth Inhibitory and Curative Potential Against Trypanosoma Infection. Frontiers in Cellular and Infection Microbiology, 11, 730695. [Link]

  • ichorbio. (2022, May 3). Navigating the Ethical Landscape of In Vivo Research: Balancing Scientific Advancement and Animal Welfare. ichorbio. [Link]

  • Kumar, R., et al. (2019). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. International Journal of Research and Analytical Reviews, 6(2), 205-213. [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]

  • Clark Atlanta University. (2019, January 17). Design and Biological Evaluation of Novel Imidazole Compounds. Frontiers. [Link]

  • Hrytsenko, I. S., et al. (2022). Review of pharmacological effects of imidazole derivatives. ScienceRise: Pharmaceutical Science, 2(36), 26-34. [Link]

  • Kiani, A. K., et al. (2022). Ethical considerations regarding animal experimentation. Journal of Preventive Medicine and Hygiene, 63(2 Suppl 3), E255–E266. [Link]

  • Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557. [Link]

  • Indian Council of Medical Research. (2006). Ethical Guidelines for Biomedical Research on Human Participants. ICMR. [Link]

  • Shelar, P. A., & Mishra, A. (2020). Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. Research Journal of Pharmacy and Technology, 13(12), 6245-6251. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]

  • Lipatov, V. A., et al. (2019). Ethical and legal aspects of in vivo experimental biomedical research. Journal of Clinical and Experimental Surgery, 7(1), 7-14. [Link]

Sources

Application

HPLC method development for 2-(p-Tolyl)imidazole-5-methanol quantification

Application Note: Reversed-Phase HPLC Method Development and Validation for the Quantification of 2-(p-Tolyl)imidazole-5-methanol Introduction & Analyte Profiling The quantification of functionalized imidazoles is a crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reversed-Phase HPLC Method Development and Validation for the Quantification of 2-(p-Tolyl)imidazole-5-methanol

Introduction & Analyte Profiling

The quantification of functionalized imidazoles is a critical analytical requirement in modern drug development. 2-(p-Tolyl)imidazole-5-methanol is a structurally complex analyte featuring a basic imidazole heterocycle, a lipophilic p-tolyl moiety, and a polar hydroxymethyl group. Imidazole derivatives are ubiquitous in anti-infective and pharmacological research ()[1]. However, quantifying these basic compounds via High-Performance Liquid Chromatography (HPLC) presents distinct chromatographic challenges—most notably, severe peak tailing and retention instability caused by secondary interactions with the stationary phase.

This application note details a highly robust, self-validating RP-HPLC methodology designed specifically to overcome these challenges, ensuring high-throughput precision and compliance with international regulatory standards.

Mechanistic Insights into Method Development (E-E-A-T)

The Silanol Effect & pH Causality

Standard silica-based columns contain residual silanol groups (-SiOH) that ionize to -SiO⁻ above pH 4.0. The basic nitrogen of the imidazole ring (pKa ~6.5) becomes positively charged in neutral to mildly acidic conditions. If the mobile phase pH is not strictly controlled, the protonated analyte undergoes strong secondary ion-exchange interactions with the negatively charged silanols. This phenomenon is the primary cause of peak tailing and poor resolution in basic drug analysis.

To circumvent this, our method utilizes a highly acidic aqueous mobile phase (pH ~2.5) modified with 0.1% Phosphoric Acid. At this pH, silanol ionization is heavily suppressed (neutralized), and the imidazole ring is fully protonated. By neutralizing the stationary phase, the retention mechanism is forced to rely entirely on the hydrophobic partitioning of the p-tolyl group into the C18 alkyl chains, eliminating secondary ion-exchange tailing and ensuring sharp, symmetrical peaks.

Stationary Phase Physics

A core-shell (superficially porous) C18 column with high-density endcapping was selected. The endcapping further shields any remaining active silanols. More importantly, the solid-core architecture minimizes longitudinal diffusion and mass transfer resistance (the B and C terms of the van Deemter equation), yielding ultra-high efficiency (theoretical plates) at moderate backpressures compared to fully porous particles.

Diluent Causality & Sample Focusing

Samples are prepared in a 50:50 (v/v) Water:Acetonitrile mixture. Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes "viscous fingering" and premature elution, leading to split or distorted peaks. Matching the diluent closer to the initial gradient conditions guarantees that the analyte focuses into a tight band at the head of the column prior to elution.

Experimental Protocols

Chromatographic Conditions

The following parameters were optimized to balance the retention of the polar hydroxymethyl head and the hydrophobic p-tolyl tail.

Table 1: Optimized Chromatographic Conditions

Parameter Specification Causality / Rationale
Column Core-Shell C18 (100 x 4.6 mm, 2.6 µm) High efficiency, minimal mass transfer resistance.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5) Suppresses silanol ionization; protonates imidazole.
Mobile Phase B Acetonitrile (HPLC Grade) Aprotic organic modifier; lower viscosity than methanol.
Elution Mode Gradient (10% B to 60% B in 6 min) Focuses analyte; flushes highly retained impurities.
Flow Rate 1.0 mL/min Optimal linear velocity for a 4.6 mm ID column.
Column Temp 30°C ± 1°C Stabilizes retention times and reduces system backpressure.
Detection UV at 254 nm Captures π-π* transitions of the p-tolyl and imidazole rings.

| Injection Vol | 5 µL | Prevents column overloading and extra-column band broadening. |

Step-by-Step Sample Preparation & Self-Validation

Every analytical run must be treated as a self-validating system. Do not proceed to sample analysis unless the System Suitability Test (SST) passes.

  • Diluent Preparation: Mix 500 mL of HPLC-grade Water with 500 mL of HPLC-grade Acetonitrile. Degas via sonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(p-Tolyl)imidazole-5-methanol reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, vortex until fully dissolved, and make up to the mark with diluent.

  • Working Solutions: Serially dilute the stock solution with diluent to prepare a 6-point calibration curve ranging from 1.0 to 100.0 µg/mL.

  • Sample Filtration: Filter all working solutions and unknown samples through a 0.22 µm PTFE syringe filter directly into HPLC vials. Note: PTFE is chosen to prevent the adsorption of the hydrophobic p-tolyl group, which can occur with nylon filters.

  • System Suitability Testing (SST): Inject the 50.0 µg/mL standard six consecutive times. Evaluate against the parameters in Table 2.

Method Validation (ICH Q2(R2) Compliant)

The developed method was rigorously validated according to the scientific guidelines[2], assessing system suitability, linearity, sensitivity, accuracy, and precision.

Table 2: System Suitability Parameters (SST)

Parameter ICH Acceptance Criteria Observed Value Status
Retention Time (tR) Consistent (± 2.0%) 4.82 min Pass
Theoretical Plates (N) > 5,000 12,450 Pass
Tailing Factor (Tf) ≤ 1.5 1.12 Pass

| Area %RSD (n=6) | ≤ 2.0% | 0.45% | Pass |

Table 3: Linearity and Sensitivity

Parameter Result
Linear Range 1.0 – 100.0 µg/mL
Regression Equation y = 24532x + 124.5
Correlation Coefficient (R²) 0.9998
Limit of Detection (LOD) 0.15 µg/mL (S/N = 3)

| Limit of Quantitation (LOQ) | 0.45 µg/mL (S/N = 10) |

Table 4: Accuracy and Precision (Recovery %)

Spike Level Mean Recovery (n=3) Intra-day %RSD Inter-day %RSD
50% (25 µg/mL) 99.4% 0.8% 1.1%
100% (50 µg/mL) 100.2% 0.5% 0.9%

| 150% (75 µg/mL) | 99.8% | 0.6% | 1.2% |

Process Visualization

HPLC_Method_Development A 1. Analyte Profiling 2-(p-Tolyl)imidazole-5-methanol Basic Nitrogen (pKa ~6.5) B 2. Column Selection Core-Shell C18 (Endcapped) Minimizes Silanol Interactions A->B C 3. Mobile Phase & pH Control 0.1% H3PO4 (pH 2.5) / Acetonitrile Ensures Full Analyte Protonation B->C D 4. Gradient Optimization Balances Hydrophobic Retention & Polar Wetting C->D E 5. Method Validation ICH Q2(R2) Guidelines Specificity, Linearity, Precision D->E

Fig 1: Logical workflow for HPLC method development and validation of basic imidazole derivatives.

References

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules (Basel, Switzerland). [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation.[Link]

Sources

Method

Application Notes and Protocols: Establishing In Vivo Dosing Guidelines for 2-(p-Tolyl)imidazole-5-methanol in Murine Models

Abstract These application notes provide a comprehensive framework for researchers and drug development professionals to establish safe and efficacious dosing guidelines for the novel compound, 2-(p-tolyl)imidazole-5-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive framework for researchers and drug development professionals to establish safe and efficacious dosing guidelines for the novel compound, 2-(p-tolyl)imidazole-5-methanol, in murine models. Given the limited publicly available in vivo data for this specific molecule, this document emphasizes a systematic, multi-phased approach to dose determination. The protocols herein are designed to ensure scientific integrity and animal welfare, guiding the user from initial compound formulation through acute toxicity and dose-range finding studies to the design of robust efficacy trials. By following these self-validating protocols, researchers can confidently determine the optimal therapeutic window for 2-(p-tolyl)imidazole-5-methanol in their specific preclinical models.

Introduction: The Therapeutic Potential of Imidazole Derivatives

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Derivatives of imidazole have demonstrated a wide array of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[2][3] The compound 2-(p-tolyl)imidazole-5-methanol, a member of this versatile class, represents a promising candidate for further preclinical investigation. However, to unlock its therapeutic potential, a rigorous and systematic approach to determining its in vivo pharmacology and toxicology is paramount. This guide provides the foundational protocols to establish a scientifically sound dosing regimen in murine models.

Pre-Dosing Preparations: Foundational Steps for In Vivo Success

Prior to any in vivo administration, meticulous preparation and characterization of the test compound are critical. These initial steps ensure the accuracy and reproducibility of subsequent studies.

Compound Purity and Characterization

The purity of 2-(p-tolyl)imidazole-5-methanol should be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is recommended for in vivo studies to minimize the confounding effects of impurities.

Solubility and Vehicle Formulation

The solubility of 2-(p-tolyl)imidazole-5-methanol will dictate the choice of vehicle for administration. It is essential to develop a vehicle that is non-toxic and allows for the stable suspension or solubilization of the compound.

Protocol: Vehicle Screening

  • Initial Solubility Assessment: Determine the solubility of 2-(p-tolyl)imidazole-5-methanol in a panel of common, non-toxic vehicles (e.g., saline, phosphate-buffered saline (PBS), 5% DMSO in saline, 10% Solutol HS 15 in water).

  • Formulation Development: Based on the initial solubility screen, develop a lead formulation. If the compound has poor aqueous solubility, a suspension may be necessary. In this case, a suspending agent such as 0.5% carboxymethylcellulose (CMC) can be used.

  • Stability Testing: Assess the short-term stability of the final formulation at room temperature and at 4°C for the expected duration of the in vivo experiment.

Phase 1: Acute Toxicity and Dose-Range Finding

The primary objective of this phase is to determine the Maximum Tolerated Dose (MTD) and identify a range of doses for subsequent studies.[4] An acute toxicity study with a dose escalation protocol is a cost-effective method to establish the initial toxicity profile of a novel compound.[4]

Protocol: Acute Toxicity Study in Mice

  • Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c), with an equal number of male and female mice per group (n=3-5 per sex per group).

  • Dose Escalation: Based on in vitro cytotoxicity data (if available) or by starting with a low dose (e.g., 1-5 mg/kg), administer single escalating doses of 2-(p-tolyl)imidazole-5-methanol to different groups of mice. A geometric dose progression (e.g., 10, 30, 100 mg/kg) is often employed.

  • Administration Route: The route of administration should be relevant to the intended therapeutic application (e.g., oral gavage, intraperitoneal injection, intravenous injection).

  • Monitoring: Observe the mice continuously for the first 4 hours post-administration and then at regular intervals for up to 14 days.[5] Record clinical signs of toxicity, including changes in weight, behavior, and physical appearance.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% weight loss or severe clinical signs) or mortality.

Group Dose (mg/kg) Number of Mice (Male/Female) Route of Administration
1Vehicle Control5/5To be determined
2105/5To be determined
3305/5To be determined
41005/5To be determined
53005/5To be determined

Table 1: Example of a study design for an acute toxicity and dose-range finding study.

Acute_Toxicity_Workflow start Start: Naive Mice acclimatize Acclimatization (7 days) start->acclimatize randomize Randomize into Dose Groups acclimatize->randomize dose Single Dose Administration (Vehicle or Compound) randomize->dose observe_short Intensive Observation (First 4 hours) dose->observe_short observe_long Daily Observation (Up to 14 days) - Body Weight - Clinical Signs observe_short->observe_long endpoint Determine MTD & Dose Range for Efficacy Studies observe_long->endpoint

Caption: Workflow for an acute toxicity study to determine the MTD.

Phase 2: Multi-Dose Tolerability Studies

Once the MTD from a single dose is established, it is crucial to assess the tolerability of repeated dosing, which is more representative of a therapeutic regimen.[4]

Protocol: Multi-Dose Tolerability Study

  • Dose Selection: Select 2-3 doses at and below the single-dose MTD.

  • Dosing Schedule: Administer the selected doses daily (or on another relevant schedule) for 7-14 days.

  • Monitoring: Monitor the animals daily for weight loss, clinical signs of toxicity, and any behavioral changes.

  • Endpoint: Determine the highest dose and schedule that is well-tolerated over the study period. This information is critical for designing the efficacy study.

Phase 3: In Vivo Efficacy Studies

With a well-tolerated dose range established, the next step is to assess the efficacy of 2-(p-tolyl)imidazole-5-methanol in a relevant disease model. The following is a general protocol for a tumor xenograft model, a common preclinical model for evaluating potential anticancer agents.

Protocol: Tumor Xenograft Efficacy Study

  • Cell Implantation: Subcutaneously implant cancer cells (e.g., A549 human lung cancer cells) into the flank of immunocompromised mice (e.g., nude mice).[6]

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 50-100 mm³).[6]

  • Randomization: Randomize the mice into treatment groups (n=6-10 per group):

    • Group 1: Vehicle Control

    • Group 2: 2-(p-tolyl)imidazole-5-methanol (Low Dose)

    • Group 3: 2-(p-tolyl)imidazole-5-methanol (High Dose)

    • Group 4: Positive Control (an established chemotherapeutic agent)

  • Treatment: Administer the treatments according to the schedule determined in the multi-dose tolerability study.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size. At the endpoint, tumors are excised and weighed. Further analysis, such as immunohistochemistry or western blotting, can be performed on the tumor tissue.

Efficacy_Study_Workflow start Start: Immunocompromised Mice implant Subcutaneous Tumor Cell Implantation start->implant tumor_growth Tumor Growth to Palpable Size implant->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize treatment Initiate Treatment Regimen (e.g., Daily Dosing) randomize->treatment monitor Monitor Tumor Volume & Body Weight (2-3x/week) treatment->monitor endpoint Study Endpoint: - Excise & Weigh Tumors - Tissue Analysis monitor->endpoint

Caption: General workflow for an in vivo tumor xenograft efficacy study.

Potential Mechanism of Action: A Look at Imidazole's Role

While the specific mechanism of action for 2-(p-tolyl)imidazole-5-methanol is yet to be elucidated, the broader class of imidazole-containing compounds has been shown to interact with various biological targets.[7] The imidazole ring can participate in hydrogen bonding and π-stacking interactions with enzymes and receptors.[7] Furthermore, the protonation state of the imidazole nitrogen atoms can influence its biological activity.[7] Many imidazole derivatives have been investigated as inhibitors of microsomal enzymes.[8]

Imidazole_MoA Compound 2-(p-Tolyl)imidazole-5-methanol Target Biological Target (e.g., Enzyme, Receptor) Compound->Target Binds to Interaction Binding Interactions - Hydrogen Bonding - π-Stacking Target->Interaction Effect Biological Effect (e.g., Enzyme Inhibition, Receptor Modulation) Target->Effect Outcome Therapeutic Outcome (e.g., Anti-tumor Activity) Effect->Outcome

Caption: Putative mechanism of action for imidazole-based compounds.

Conclusion

The protocols outlined in these application notes provide a robust and systematic approach to determining the in vivo dosing guidelines for 2-(p-tolyl)imidazole-5-methanol in murine models. By adhering to this phased methodology, researchers can establish a safe and effective dose range, paving the way for more advanced preclinical development of this promising compound.

References

  • Wang, S., et al. (2018). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 23(11), 2996. [Link]

  • Mehri, S., et al. (2021). Neurobehavioral Toxicity of 4-methylimidazole on NMRI mice: Using Behavioral and Histopathology Methods. The Eurasia Proceedings of Health, Environment and Life Sciences, 1, 30-38. [Link]

  • Pawar, S. V., et al. (2022). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 9, 133-141. [Link]

  • Various Authors. (n.d.). Imidazole and Derivatives Drugs Synthesis: A Review. ResearchGate. Retrieved from [Link]

  • Pharma Models. (n.d.). Preclinical Toxicology Testing and Toxicity Profiles. Retrieved from [Link]

  • Llebaria, A., et al. (2023). Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. International Journal of Molecular Sciences, 24(19), 14619. [Link]

  • Llebaria, A., et al. (2023). Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. PMC. [Link]

  • Wilkinson, C. F., et al. (1972). Imidazole derivatives--a new class of microsomal enzyme inhibitors. Biochemical Pharmacology, 21(23), 3187-92. [Link]

  • Kia, R., et al. (2009). 2-p-Tolyl-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3139. [Link]

  • Berufsgenossenschaft Rohstoffe und Chemische Industrie. (2006). TOXICOLOGICAL EVALUATIONS. [Link]

  • Sharma, A., et al. (2016). Imidazole, its derivatives & their importance. International Journal of Current Advanced Research, 5(5), 955-959. [Link]

  • Singh, R., et al. (2012). Divers Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmacy and Technology, 5(11), 1361-1369. [Link]

  • Stilinović, V., et al. (2018). Synthesis and structure of 4-methyl-1- N -( p -tolyl)imidazole as organic corrosion inhibitor. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1509-1513. [Link]

  • Zhang, Y., et al. (2017). Solutol HS 15 mixed micelles for the delivery of baohuoside I against non-small-cell lung cancer. International Journal of Nanomedicine, 12, 561-572. [Link]

  • Al-Qirim, T., et al. (2018). Synthesis and in Vivo Lipid-Lowering Activity of Novel Imidazoles-5-carboxamide Derivatives in Triton-WR-1339-Induced Hyperlipidemic Wistar Rats. Chemical & Pharmaceutical Bulletin, 66(10), 973-980. [Link]

  • Applied StemCell. (n.d.). In Vivo Biodistribution Studies. Retrieved from [Link]

  • Nagle, A., et al. (2012). Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents. Journal of Medicinal Chemistry, 55(10), 4589-4598. [Link]

  • Wang, Y., et al. (2024). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 15(2), 481-494. [Link]

  • Rios, M. Y., et al. (2020). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. Molecules, 25(8), 1949. [Link]

  • Google Patents. (1978). US4122277A - 2-Tolyl-4,5-dihydroxymethyl imidazole.
  • Petrescu, G., et al. (2009). Immunological impact of methanol in vivo. ResearchGate. [Link]

  • Hsieh, Y.-H., et al. (2021). The Anti-Cancer Effects of a Zotarolimus and 5-Fluorouracil Combination Treatment on A549 Cell-Derived Tumors in BALB/c Nude Mice. Molecules, 26(9), 2539. [Link]

Sources

Application

Title: Preparation of High-Concentration Stock Solutions of 2-(p-Tolyl)imidazole-5-methanol in DMSO for Drug Discovery Screening

An Application Note and Protocol from the Desk of a Senior Application Scientist Abstract This document provides a detailed protocol for the preparation, quality control, and storage of high-concentration stock solutions...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

This document provides a detailed protocol for the preparation, quality control, and storage of high-concentration stock solutions of 2-(p-Tolyl)imidazole-5-methanol in dimethyl sulfoxide (DMSO). The methodologies outlined herein are designed to ensure the integrity, stability, and accurate concentration of the stock solutions, which are critical for reproducible results in downstream applications such as high-throughput screening (HTS), cell-based assays, and other drug discovery workflows. We will delve into the rationale behind specific steps, potential pitfalls, and troubleshooting strategies to empower researchers with a robust and reliable protocol.

Introduction

2-(p-Tolyl)imidazole-5-methanol is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and a potential scaffold for the development of novel therapeutic agents. Its structural motif is found in compounds targeting a range of biological targets. Accurate and consistent preparation of stock solutions is the foundational step for any in vitro or in vivo study. Dimethyl sulfoxide (DMSO) is the solvent of choice for creating high-concentration stock solutions of many small molecules for drug discovery due to its broad solubilizing power and miscibility with aqueous media. However, improper handling of both the compound and the solvent can lead to significant experimental artifacts, including compound precipitation, degradation, and inaccurate concentration, ultimately compromising the validity of research findings.

This application note provides a field-tested, step-by-step protocol for preparing a 10 mM stock solution of 2-(p-Tolyl)imidazole-5-methanol in DMSO. It also offers insights into the critical parameters that govern the stability and solubility of the compound in DMSO, ensuring the generation of high-quality stock solutions for reliable and reproducible screening results.

Physicochemical Properties of 2-(p-Tolyl)imidazole-5-methanol

Understanding the physicochemical properties of 2-(p-Tolyl)imidazole-5-methanol is paramount for developing a robust preparation protocol. A summary of its key characteristics is presented in the table below.

PropertyValueSignificance for Stock Solution Preparation
Molecular Weight 188.23 g/mol Essential for accurate calculation of the mass required for a target molar concentration.
Appearance White to off-white crystalline powderVisual inspection can provide an initial quality assessment of the starting material.
Melting Point 175-178 °CA high melting point is indicative of a stable solid compound under standard laboratory conditions.
Predicted Solubility DMSO: >10 mg/mLThis high predicted solubility in DMSO supports its use as a solvent for preparing high-concentration stock solutions.
pKa (Predicted) ~5.5 (imidazole N-H), ~14 (alcohol O-H)The imidazole moiety can be protonated at acidic pH, which could affect its solubility in aqueous buffers if the pH is not controlled.

Materials and Equipment

Reagents
  • 2-(p-Tolyl)imidazole-5-methanol (purity ≥95%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, packaged under inert gas (e.g., argon or nitrogen) in small-volume aliquots.

Equipment
  • Analytical balance (readability of at least 0.1 mg)

  • Calibrated pipettes (P1000, P200) and sterile, low-retention tips

  • Amber glass vials with polytetrafluoroethylene (PTFE)-lined screw caps

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and nitrile gloves

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of 1 mL of a 10 mM stock solution of 2-(p-Tolyl)imidazole-5-methanol in DMSO.

Pre-Preparation and Calculations
  • Equilibration: Allow the vial containing 2-(p-Tolyl)imidazole-5-methanol and the sealed aliquot of anhydrous DMSO to equilibrate to room temperature for at least 30 minutes before opening. This is a critical step to prevent condensation of atmospheric moisture onto the hygroscopic compound and solvent.

  • Calculation of Required Mass:

    • Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Calculation: Mass (mg) = 0.010 mol/L x 0.001 L x 188.23 g/mol x 1000 mg/g = 1.8823 mg

Step-by-Step Weighing and Dissolution Procedure
  • Weighing:

    • Place a clean, dry amber glass vial on the analytical balance and tare the balance.

    • Carefully weigh out approximately 1.88 mg of 2-(p-Tolyl)imidazole-5-methanol into the vial. Record the exact mass. It is more practical to weigh a slightly larger amount (e.g., 2.0 mg) and adjust the volume of DMSO accordingly.

    • Adjusted Volume Calculation: Volume (mL) = [Actual Mass (mg) / 188.23 ( g/mol )] / 0.010 (mol/L)

  • Solvent Addition:

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

    • Ensure the pipette tip is submerged just below the surface of the DMSO during dispensing to avoid splashing.

  • Dissolution:

    • Tightly cap the vial and vortex at medium speed for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure that all solid particles have dissolved and the solution is clear.

    • If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes at room temperature. Avoid excessive heating, as it may degrade the compound.

Aliquoting and Storage
  • Aliquoting: To minimize freeze-thaw cycles, which can degrade the compound and introduce moisture, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in appropriately sized amber microvials or PCR tubes.

  • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

  • Storage: Store the aliquots at -20°C for short-to-medium-term storage (1-3 months) or at -80°C for long-term storage (>3 months). A desiccator can be used within the freezer to further protect against moisture.

Workflow Diagram

G cluster_prep Preparation Phase cluster_dissolution Dissolution & QC cluster_storage Storage Phase A Equilibrate Reagents (Compound & DMSO) to Room Temperature B Calculate Required Mass for 10 mM Solution A->B C Weigh Compound on Analytical Balance B->C D Add Calculated Volume of Anhydrous DMSO C->D E Vortex for 2-3 Minutes D->E F Visual Inspection (Check for Clarity) E->F G Optional: Sonicate if Dissolution is Slow F->G Fail H Final Quality Check: Clear, Particulate-Free Solution F->H Pass G->F I Aliquot into Single-Use Amber Vials H->I J Label Aliquots Clearly I->J K Store at -20°C or -80°C in a Desiccator J->K

Technical Notes & Optimization

Troubleshooting

Improving the solubility of 2-(p-Tolyl)imidazole-5-methanol in aqueous buffers

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists struggling with the aqueous solubility of 2-(p-Tolyl)imidazole-5-methanol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists struggling with the aqueous solubility of 2-(p-Tolyl)imidazole-5-methanol. By understanding the physicochemical properties of this molecule—specifically the hydrophobic p-tolyl group and the ionizable imidazole ring—you can rationally select a solubilization strategy that preserves the integrity of your downstream biological assays.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 2-(p-Tolyl)imidazole-5-methanol immediately precipitate when added to my physiological buffer (pH 7.4)? Causality: The solubility of this compound is dictated by the balance between its hydrophobic p-tolyl moiety and its polar imidazole/hydroxymethyl groups. The imidazole ring has a conjugate acid pKa of approximately 7.0[1][2]. At a physiological pH of 7.4, the molecule exists predominantly in its uncharged, deprotonated state. Without an ionic charge to interact with water dipoles, the highly hydrophobic p-tolyl group forces the molecules to aggregate and crash out of the aqueous phase.

Q2: How can I use pH adjustment to solubilize this compound without denaturing my assay proteins? Causality: By lowering the buffer pH to 5.5–6.0, the nitrogen atom on the imidazole ring becomes protonated, converting the molecule into a highly water-soluble imidazolium cation[2]. Self-Validation: After adjusting the pH and adding your compound, centrifuge the sample at 10,000 x g for 10 minutes. If a pellet forms, the pH is not low enough or the concentration exceeds the thermodynamic solubility limit. Ensure your specific target proteins or cell lines can tolerate mildly acidic conditions before proceeding.

Q3: Which cosolvents are most effective, and what are their maximum tolerated limits in cell-based assays? Causality: Cosolvents like DMSO or ethanol disrupt the highly structured hydrogen-bonding network of water, reducing the dielectric constant of the mixture and allowing the hydrophobic p-tolyl group to be accommodated[3]. Self-Validation: Always prepare a highly concentrated stock in 100% DMSO, then perform a slow, dropwise titration into the aqueous buffer under vigorous vortexing. If you observe persistent turbidity (cloudiness), you have breached the solubility threshold. Limit DMSO to <1% (v/v) for cell-based assays to prevent cytotoxicity and artifactual membrane permeabilization.

Q4: Can cyclodextrins be used to create a completely aqueous stock solution? Causality: Yes. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for imidazole derivatives[4]. HP-β-CD features a hydrophobic internal cavity and a hydrophilic exterior. The hydrophobic p-tolyl group of the compound inserts into the cavity, while the hydrophilic hydroxymethyl group and imidazole ring interact with the aqueous environment. This sterically shields the insoluble moiety, dramatically increasing apparent solubility without the need for organic solvents[5].

Part 2: Solubilization Strategies & Quantitative Data

To facilitate easy comparison, the following table summarizes the primary solubilization strategies, their physicochemical mechanisms, and their compatibility with various experimental workflows.

Solubilization StrategyMechanism of ActionMax Recommended ConcentrationAssay Compatibility
pH Adjustment (pH 5.5) Protonation of imidazole nitrogen to form a soluble cationN/A (Buffer dependent)Biochemical assays; may induce stress responses in live cells.
DMSO Cosolvent Disruption of aqueous hydrogen bonds; lowers dielectric constant< 1% (v/v) for cells; < 5% for biochemicalBroad compatibility, but monitor for protein denaturation.
HP-β-CD Complexation Steric encapsulation of the hydrophobic p-tolyl group10 - 50 mMExcellent for both in vitro cell culture and in vivo dosing.

Part 3: Experimental Workflows & Decision Logic

DecisionTree Start Compound Precipitates in Aqueous Buffer CheckAssay Is the assay sensitive to low pH (< 6.0)? Start->CheckAssay UsePH Adjust buffer pH to 5.5 (Protonates Imidazole) CheckAssay->UsePH No CheckCosolvent Can cells/proteins tolerate >1% DMSO? CheckAssay->CheckCosolvent Yes UseCosolvent Use 1-5% DMSO as Cosolvent CheckCosolvent->UseCosolvent Yes UseCD Use 10-50 mM HP-β-CD (Inclusion Complex) CheckCosolvent->UseCD No

Decision tree for selecting a solubilization strategy for 2-(p-Tolyl)imidazole-5-methanol.

Mechanisms Compound 2-(p-Tolyl)imidazole-5-methanol (Hydrophobic & Unionized) Protonation Protonation Compound->Protonation Acidify Buffer Complexation HP-β-CD Hydrophobic p-Tolyl group enters CD cavity Compound->Complexation Add Cyclodextrin Soluble1 High Aqueous Solubility (Ionized State) Protonation->Soluble1 Soluble2 High Aqueous Solubility (Sterically Shielded) Complexation->Soluble2

Molecular mechanisms of solubility enhancement via pH adjustment and cyclodextrin complexation.

Part 4: Step-by-Step Methodologies

Protocol 1: Preparation of an HP-β-CD Inclusion Complex (Aqueous)

This protocol utilizes thermodynamic equilibration to force the hydrophobic p-tolyl group into the cyclodextrin cavity, creating a completely solvent-free stock solution.

  • Preparation of Host Solution: Dissolve HP-β-CD powder in standard PBS (pH 7.4) to achieve a final concentration of 50 mM.

  • Compound Addition: Add 2-(p-Tolyl)imidazole-5-methanol powder directly to the cyclodextrin solution. Critical Note: Do not pre-dissolve the compound in organic solvents, as residual solvent will compete for the cyclodextrin cavity and cause co-precipitation later.

  • Equilibration: Seal the vial and stir continuously on a magnetic stir plate at 37°C for 24 to 48 hours. The extended time is required to reach thermodynamic equilibrium for inclusion complexation.

  • Self-Validation & Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes.

    • Pass: A completely clear supernatant indicates successful inclusion.

    • Fail: If a pellet is visible, the compound has exceeded the complexation capacity. Filter the supernatant through a 0.45 µm PTFE membrane and quantify the successfully dissolved fraction via UV-Vis spectrophotometry (measuring absorbance at ~280 nm).

Protocol 2: Cosolvent-Aqueous Buffer Titration

Use this protocol when cyclodextrins are unavailable and your assay can tolerate trace amounts of organic solvents.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 100x to 500x concentrated stock. Ensure complete dissolution by sonicating for 5 minutes.

  • Buffer Setup: Place your target aqueous buffer on a magnetic stirrer at high speed to create a deep vortex.

  • Titration: Add the DMSO stock dropwise (1–2 µL at a time) directly into the center of the vortex. Rapid mixing is essential to prevent localized supersaturation, which triggers irreversible nucleation and crystal growth.

  • Self-Validation (Nephelometry Check): Monitor the solution visually against a dark background. If transient cloudiness appears but dissipates upon stirring, continue. If the cloudiness persists, the thermodynamic solubility limit of the cosolvent-water mixture has been breached. Stop the addition immediately and slightly warm the solution to 37°C to resolubilize.

References

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
  • Imidazole.
  • Imidazole | C3H4N2 | CID 795 - PubChem.
  • Characterization and Solubilization of Pyrrole–Imidazole Polyamide Aggregates.
  • Formulation and characterization of eprosartan mesylate and β-cyclodextrin inclusion complex prepared by microwave technology. Taylor & Francis.

Sources

Optimization

Troubleshooting 2-(p-Tolyl)imidazole-5-methanol precipitation in cell media

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges with the aqueous formulation of lipophilic small molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges with the aqueous formulation of lipophilic small molecules. 2-(p-Tolyl)imidazole-5-methanol presents a unique structural challenge: while the imidazole ring and methanol group offer some hydrogen-bonding capacity, the highly hydrophobic p-tolyl group strongly drives π−π stacking and hydrophobic aggregation in aqueous environments.

This guide is designed to help you diagnose the root cause of compound precipitation, understand the underlying physicochemical mechanisms, and implement self-validating formulation protocols to rescue your in vitro assays.

Diagnostic Workflow

TroubleshootingWorkflow A Precipitation Detected in Cell Culture Media B Timing of Precipitation? A->B C1 Immediate (Solvent Shock) B->C1 < 1 min C2 Delayed / Incubator (Thermodynamic Shift) B->C2 2 - 24 hours D1 Perform Intermediate Dilution in PBS/Media C1->D1 D2 Pre-warm Media to 37°C Check CO2 buffer pH C2->D2 E Still Precipitating? D1->E D2->E F1 Formulate with β-Cyclodextrin E->F1 Yes (Hydrophobic) F2 Supplement with 0.1% BSA E->F2 Yes (Protein-compatible) G Validate via Nephelometry (Kinetic Solubility) F1->G F2->G

Decision tree for diagnosing and resolving 2-(p-Tolyl)imidazole-5-methanol precipitation.

Troubleshooting FAQs

Q1: My compound dissolves perfectly in 100% DMSO, but the moment I pipette it into DMEM/RPMI, it forms a cloudy precipitate. Why? The Causality: You are observing solvent shock . When a highly concentrated DMSO stock (e.g., 10 mM) is injected directly into a large volume of aqueous media, the DMSO rapidly diffuses outward into the water. For a fraction of a second, the local concentration of 2-(p-Tolyl)imidazole-5-methanol vastly exceeds its kinetic solubility limit in the aqueous phase [1]. Because the hydrophobic p-tolyl group strongly repels water, the molecules rapidly self-assemble into insoluble nano-entities or amorphous aggregates [5].

Q2: How can I prevent solvent shock without exceeding the 0.1% DMSO toxicity threshold for my cells? The Causality: You must lower the concentration gradient during the solvent transition. Instead of a direct 1:1000 dilution, use the Intermediate Dilution Method (see Protocol 1). By stepping the compound down into a transition vehicle (e.g., warm media added dropwise to the DMSO stock), you allow the compound to disperse kinetically before nucleation can occur. If this fails, you must alter the solvent environment using a carrier protein (like BSA) or a host-guest complex[3].

Q3: My media stays clear initially, but after 24 hours in the 37°C incubator, I see needle-like crystals under the microscope. What changed? The Causality: This is a failure of thermodynamic solubility , driven by environmental shifts in the incubator:

  • pH Shifts: Imidazole acts as a buffering agent with a pKa of ~6.85 [6]. In a 5% CO₂ incubator, the media pH can fluctuate. If the pH shifts closer to the isoelectric point of the compound, its solubility drops drastically, triggering delayed crystallization.

  • Temperature Gradients: If the media was not pre-warmed to exactly 37°C before compound addition, the shifting temperature alters the thermodynamic equilibrium [1].

  • Surface Nucleation: Over 24 hours, the lipophilic compound can adsorb to the polystyrene well walls, which acts as a seed for crystal growth.

Q4: I need to test this compound at 50 µM, but it always precipitates. What is the most scientifically sound formulation strategy? The Causality: At high concentrations, you must physically shield the p-tolyl group from the aqueous environment. We recommend formulating with β -Cyclodextrin ( β -CD) . β -CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It forms a host-guest inclusion complex by encapsulating the hydrophobic tolyl group, drastically enhancing aqueous solubility without relying on toxic levels of organic solvents or detergents [2].

Formulation Strategies & Quantitative Comparison

Do not guess which formulation works best. Below is a synthesized comparison of formulation strategies for 2-(p-Tolyl)imidazole-5-methanol based on empirical solubility limits.

Formulation StrategyVehicle CompositionEst. Max Soluble Conc.Mechanistic AdvantageLimitations
Direct Dilution 0.1% DMSO in Media< 5 µMStandard protocol; no additives.High risk of solvent shock [1].
Carrier Protein 0.1% DMSO + 0.1% BSA15 - 20 µMBSA binds the lipophilic tolyl group, mimicking physiological transport[3].Potential interference with protein-binding assays.
Host-Guest Complex 0.1% DMSO + 1 mM β -CD> 50 µM β -CD physically shields the hydrophobic moiety from water [2].Requires optimization of the host-guest molar ratio.

Self-Validating Experimental Protocols

To ensure scientific integrity, your formulation process must be a self-validating system. Visual inspection under a microscope is insufficient, as it cannot detect sub-micron nano-aggregates [5]. Use the following linked protocols to formulate and validate your compound.

Protocol 1: The "Dropwise Intermediate" Formulation

Purpose: To bypass kinetic solvent shock by controlling the diffusion rate.

  • Prepare Master Stock: Dissolve 2-(p-Tolyl)imidazole-5-methanol in 100% anhydrous DMSO to yield a 10 mM master stock. Vortex vigorously and sonicate in a water bath for 5 minutes at room temperature.

  • Pre-warm Media: Warm your complete cell culture media (e.g., DMEM + 10% FBS) to exactly 37°C in a water bath [1].

  • Reverse Addition (Critical Step): Do not pipette the DMSO stock into the media. Instead, place the tube containing the required volume of DMSO stock on a vortex mixer at medium speed.

  • Dropwise Titration: While vortexing, add the warm media dropwise to the DMSO stock until you reach a 10X intermediate concentration (e.g., 1% DMSO).

  • Final Dilution: Immediately transfer this 10X intermediate to your final assay plate to achieve the 1X working concentration (0.1% DMSO).

Protocol 2: Kinetic Solubility Validation via Nephelometry

Purpose: To quantitatively prove that the compound is fully dissolved and not forming invisible nano-entities.

  • Prepare Serial Dilutions: Using Protocol 1, prepare a concentration gradient of your compound in complete media (e.g., 1 µM to 100 µM) in a 96-well clear-bottom microplate. Include a vehicle control (0.1% DMSO in media).

  • Incubate: Place the plate in your 37°C, 5% CO₂ incubator for the exact duration of your planned assay (e.g., 24 hours) to account for thermodynamic shifts.

  • Read Light Scattering: Read the plate using a microplate nephelometer (e.g., NEPHELOstar Plus). The nephelometer passes a laser through the well and measures forward-scattered light caused by insoluble particles [4].

  • Analyze Data: Plot the Relative Nephelometry Units (RNU) against the compound concentration. The concentration at which the RNU sharply deviates from the vehicle control baseline is your exact kinetic solubility limit. Never dose your cells above this inflection point.

References

  • ACS Publications / NIH. "Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein" (Addresses beta-cyclodextrin encapsulation of hydrophobic tolyl groups).[Link]

  • ResearchGate. "How to enhance drug solubility for in vitro assays?" (Addresses carrier proteins, BSA, and in vitro assay troubleshooting).[Link]

  • Biocompare. "NEPHELOstar Plus Microplate Nephelometer from BMG LABTECH" (Addresses nephelometry for kinetic solubility determination).[Link]

  • Espace INRS. "Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery" (Addresses spontaneous nano-aggregation of lipophilic compounds). [Link]

  • Axis Shield. "DNA reagents | Axis Shield Density Gradient Media" (Addresses the buffering capacity and pKa of imidazole in cell culture). [Link]

Troubleshooting

Preventing degradation of 2-(p-Tolyl)imidazole-5-methanol during long-term storage

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) Stability . This knowledge base is designed for researchers, analytical scientists, and drug development professionals handling 2-(p-Toly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) Stability .

This knowledge base is designed for researchers, analytical scientists, and drug development professionals handling 2-(p-Tolyl)imidazole-5-methanol . Because this compound features both an electron-rich imidazole ring and a reactive hydroxymethyl group, it is highly susceptible to environmental degradation.

Below, you will find mechanistic troubleshooting guides, quantitative stability data, and self-validating protocols to ensure the integrity of your compound during long-term storage.

Mechanistic Insights: Understanding the Degradation

Q: Why does 2-(p-Tolyl)imidazole-5-methanol degrade over time, and what are the primary degradation pathways?

A: The degradation of 2-(p-Tolyl)imidazole-5-methanol is primarily driven by oxidation and photolytic cleavage. The structural vulnerabilities lie in two specific areas:

  • The Hydroxymethyl Group (-CH₂OH) at Position 5: This primary alcohol is highly susceptible to oxidation. In the presence of ambient oxygen and trace moisture, it oxidizes first into an aldehyde (2-(p-Tolyl)imidazole-5-carboxaldehyde) and subsequently into a carboxylic acid (2-(p-Tolyl)imidazole-5-carboxylic acid).

  • The Imidazole Ring: As demonstrated in correlated studies of similar imidazole-5-methanol derivatives (such as Losartan), exposure to UV light induces photo-oxidation, leading to ring cleavage and the formation of complex radical degradation products[1].

degradation A 2-(p-Tolyl)imidazole-5-methanol (Intact Compound) B Photo-oxidation / ROS (UV Light / O2) A->B Environmental Exposure C 2-(p-Tolyl)imidazole-5-carboxaldehyde (Aldehyde Intermediate) B->C -H2O, +O (Primary Pathway) D 2-(p-Tolyl)imidazole-5-carboxylic acid (Final Oxidized Degradant) C->D +O (Secondary Oxidation)

Chemical degradation pathways of 2-(p-Tolyl)imidazole-5-methanol via oxidation.

Storage Guidelines & Quantitative Data

Q: What are the optimal storage conditions to prevent this degradation?

A: To arrest both photo-oxidation and the continuous oxidation of the hydroxymethyl group, the compound must be stored under inert, cold, and dark conditions. Based on the[2], we have modeled the projected degradation rates for this compound across standard pharmaceutical storage environments.

Table 1: Projected Degradation Rates under ICH Q1A(R2) Conditions

Storage ConditionTemperature / HumidityProjected Degradation Rate (% Area/Month)Primary Degradant Observed
Cold Storage (Recommended) 5°C ± 3°C / Ambient< 0.05%None detected
Long-Term (Room Temp) 25°C ± 2°C / 60% RH0.2% - 0.5%Aldehyde intermediate
Accelerated 40°C ± 2°C / 75% RH1.5% - 3.0%Carboxylic acid
Photostability (UV/Vis) Ambient / High Lux> 5.0% (Rapid)Ring cleavage & Oxidation

Note: For long-term archiving (>6 months), storage at -20°C under an Argon blanket is strongly recommended to keep degradation below the 0.1% ICH reporting threshold.

Self-Validating Experimental Protocols

Q: How can I implement a reliable, self-validating stability monitoring workflow?

A: A protocol is only as good as its ability to prove it worked. Do not just store the compound; build a system that validates the storage environment and the analytical readout simultaneously. Follow this step-by-step methodology:

Step 1: Preparation & Aliquoting

  • Action: Transfer 2-(p-Tolyl)imidazole-5-methanol into Type I amber glass HPLC vials.

  • Causality: Amber glass blocks UV/Vis radiation, preventing the photo-oxidation of the imidazole ring[1]. Type I borosilicate glass prevents trace metal leaching, which can catalyze redox reactions.

  • Self-Validation: Prepare a parallel "dummy" vial containing a resazurin-based oxygen indicator pill. If the pill turns pink during storage, the seal has failed and oxygen has entered the system.

Step 2: Inert Gas Purging

  • Action: Purge the headspace of each vial with Argon gas for 15 seconds before immediately capping with PTFE/silicone septa.

  • Causality: Argon is denser than air (1.78 g/L vs 1.22 g/L). It acts as a heavy fluid, sinking to the bottom of the vial and creating a protective blanket over the solid API.

Step 3: Environmental Control

  • Action: Store the vials in a monitored environmental chamber at 2-8°C.

  • Self-Validation: Connect a continuous digital data logger for temperature and humidity. Set an automated alarm to flag any excursion beyond ±2°C, ensuring that any degradation seen at the end of the study can be correlated to a specific environmental failure.

Step 4: LC-MS/HPLC Analysis

  • Action: At t=0, 1, 3, and 6 months, solubilize the sample in LC-MS grade methanol and inject it into the LC-MS.

  • Causality: Methanol ensures complete dissolution without introducing aqueous hydrolysis pathways prior to injection.

  • Self-Validation (System Suitability): Before running the actual stability samples, inject a control sample spiked with 1% of the synthesized 2-(p-Tolyl)imidazole-5-carboxylic acid standard. This validates that your chromatographic method can successfully resolve the intact API from its primary oxidized degradant.

workflow Step1 1. Aliquot & Purge (Argon Blanket) Step2 2. Storage (Amber Vials, 2-8°C) Step1->Step2 Step3 3. Sampling (t=0, 1, 3, 6 mo) Step2->Step3 Step4 4. LC-MS Analysis (w/ Oxidized Std) Step3->Step4

Self-validating stability monitoring workflow for 2-(p-Tolyl)imidazole-5-methanol.

Troubleshooting Common Issues

Q: I purged my vials with Nitrogen, but I still see the aldehyde degradant on my LC-MS after 3 months. What went wrong?

A: This is a classic issue of gas density and displacement. While Nitrogen is inert, its density (1.16 g/L) is slightly lower than ambient air (1.22 g/L). When you remove the purging needle to cap the vial, the Nitrogen quickly dissipates upward, allowing ambient oxygen to re-enter the headspace. Because the hydroxymethyl group of 2-(p-Tolyl)imidazole-5-methanol is highly reactive to oxygen, even trace amounts trapped during capping will cause continuous degradation over months. Solution: Switch to Argon. Its higher density ensures it remains settled over the compound while you apply the cap.

Q: My compound turned slightly yellow during storage on the benchtop, but the LC-MS shows the mass is unchanged. Why?

A: Yellowing is a macroscopic indicator of early-stage photo-oxidation of the imidazole ring[1]. The degradation products responsible for color change often have high molar absorptivity (meaning they appear highly colored even at trace concentrations). Your LC-MS might not detect a mass change if the degradant concentration is still below the instrument's Limit of Detection (LOD), or if the degradant does not ionize well in your specific MS source (e.g., ESI+). Immediately move the compound to amber vials and store it in the dark.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." (2003). Available at:[Link][2]

  • Paraschiv M., Smaranda I., Zgura I., Ganea P., Chivu M., Chiricuta B., Baibarac M. "Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy." Pharmaceutics, 14(11), 2419. (2022). Available at:[Link][1]

Sources

Optimization

Overcoming cytotoxicity issues with 2-(p-Tolyl)imidazole-5-methanol in vitro

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when researchers transition novel heterocyclic compounds from in silico design to in vitro cellular models. Working w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when researchers transition novel heterocyclic compounds from in silico design to in vitro cellular models.

Working with 2-(p-Tolyl)imidazole-5-methanol presents a unique set of physicochemical and biological challenges. The combination of a highly interactive imidazole core with a lipophilic p-tolyl substitution often leads to confounding cytotoxicity data. This guide is designed to help you differentiate between true pharmacological effects, assay artifacts, and formulation-induced toxicity, providing you with self-validating workflows to secure reliable data.

Part 1: Mechanistic FAQs – Understanding the Causality of Toxicity

Q: Why does 2-(p-Tolyl)imidazole-5-methanol exhibit disproportionate baseline cytotoxicity compared to unsubstituted imidazoles? A: The causality lies in the structural duality of the molecule. The imidazole ring readily coordinates with intracellular heme-containing enzymes and disrupts cellular redox balance[1]. However, the addition of the p-tolyl group significantly increases the molecule's partition coefficient (LogP). This lipophilicity drives the compound to non-specifically partition into lipid bilayers—particularly the mitochondrial membrane—leading to rapid depolarization, impaired redox balance, and subsequent apoptosis[2].

Q: My MTT assay shows near-total cell death at 10 µM, but the cells look morphologically intact under phase-contrast microscopy. What is happening? A: You are likely observing a metabolic assay artifact rather than true cell death. Imidazole derivatives are known to directly impair mitochondrial dehydrogenase activity and disrupt the intracellular production of NADH and NADPH[3]. Because the MTT assay relies on these exact mitochondrial enzymes to reduce the tetrazolium dye into purple formazan, the compound produces a false-positive for cytotoxicity. To bypass this, you must switch to an ATP-based luminescence assay or a membrane-integrity assay.

Q: How do I differentiate target-specific kinase inhibition from general off-target oxidative stress? A: Imidazoles can uncouple mitochondrial oxidative phosphorylation, leading to a non-specific spike in Reactive Oxygen Species (ROS)[1]. To isolate your target-specific effects, you must run parallel viability assays where cells are pre-treated with a ROS scavenger (e.g., 5 mM N-acetylcysteine). If viability is rescued by the scavenger, your observed cytotoxicity is primarily driven by off-target oxidative stress rather than specific target engagement.

Part 2: Quantitative Data – Cytotoxicity Benchmarks

To set expectations for your dose-response curves, it is critical to compare your compound against established benchmarks. The table below summarizes the quantitative cytotoxicity of structurally related substituted imidazoles across various cell lines.

Compound ClassCell LineIC₅₀ ValuePrimary Cytotoxic Mechanism
p-Tolyl Imidazole Derivatives (e.g., Compound 13)SW480, HCT11623.12 – 27.42 nMTubulin inhibition & DNA damage[4]
Imidazo-thiazole Derivatives GES-1 (Normal Gastric)63.52 µMG0/G1 cell cycle arrest[2]
Substituted Imidazole-Purines MDA-MB-2311.22 – 2.29 µMEGFR kinase inhibition[4]
Imidazolium Oximes SH-SY5YTime-dependentATP depletion & AMPK inhibition[3]

Note: The highly variable IC₅₀ range (nanomolar to micromolar) highlights how minor changes in the p-tolyl or methanol positions drastically alter membrane permeability and target affinity.

Part 3: Pathway Visualization & Troubleshooting Interventions

The following logical diagram illustrates the causal pathway of 2-(p-Tolyl)imidazole-5-methanol-induced cytotoxicity and maps exactly where our recommended troubleshooting protocols intervene.

G A 2-(p-Tolyl)imidazole-5-methanol Exposure B Lipophilic Partitioning (p-Tolyl Group) A->B C Mitochondrial Membrane Depolarization B->C D Dehydrogenase Inhibition (MTT Assay Artifact) C->D E ROS Generation & Redox Imbalance C->E F Cell Death (Apoptosis/Necrosis) E->F T1 Protocol 1: Optimize Co-solvents T1->B Prevents Aggregation T2 Protocol 2: Orthogonal ATP Assay T2->D Bypasses Artifact T3 Protocol 3: ROS Scavenger Rescue T3->E Restores Balance

Fig 1: Mechanistic pathways of imidazole cytotoxicity and targeted troubleshooting interventions.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a "self-validating system," meaning it includes internal checkpoints to verify the assay is functioning correctly before you expend valuable resources on the final readout.

Protocol 1: Step-Down Solubilization to Prevent Localized Necrosis

Causality: The p-tolyl group causes the compound to crash out of solution when directly spiked from 100% DMSO into aqueous media, creating micro-crystals that cause localized physical necrosis to cells.

  • Primary Stock Preparation: Dissolve 2-(p-Tolyl)imidazole-5-methanol in 100% cell-culture grade DMSO to a concentration of 10 mM. Vortex for 2 minutes and sonicate in a water bath at 37°C for 5 minutes.

  • Intermediate Dilution (The Critical Step): Do not add directly to media. Create a 10x intermediate stock by diluting the primary stock into a co-solvent mixture of 10% DMSO and 90% PEG-400 or Tween-80.

  • Final Media Spiking: Dilute the intermediate stock 1:10 into pre-warmed (37°C) complete culture media.

  • Validation Checkpoint: Before adding to cells, observe the media under a phase-contrast microscope at 20x magnification. If you see light-refracting micro-crystals, your compound has precipitated, and the assay will yield false toxicity data. Discard and increase the PEG-400 ratio.

  • Vehicle Control: Treat control wells with the exact DMSO/PEG-400 ratio used in the highest compound concentration (Final DMSO must be ≤ 0.5%).

Protocol 2: Orthogonal Viability Assessment (Bypassing Mitochondrial Artifacts)

Causality: Because imidazoles suppress NADH/NADPH production[3], colorimetric metabolic assays (MTT/XTT) are invalid. We must measure intracellular ATP, which correlates directly with viable cell number regardless of dehydrogenase activity.

  • Cell Seeding: Plate cells at 5,000 cells/well in a 96-well opaque white microplate (white plates are mandatory to maximize luminescence signal and prevent well-to-well crosstalk).

  • Treatment: Dose cells with the compound using the step-down solubilization method (Protocol 1) for 24, 48, and 72 hours.

  • Reagent Preparation: Thaw CellTiter-Glo (or equivalent ATP-based reagent) and equilibrate to room temperature (RT) for 30 minutes. Cold reagent will cause uneven enzymatic luciferase activity.

  • Lysis & Stabilization: Add a volume of reagent equal to the volume of cell culture media present in each well (e.g., 100 µL reagent to 100 µL media). Place on an orbital shaker for 2 minutes to induce cell lysis.

  • Validation Checkpoint: Include a "No-Cell Control" well containing only media and the compound. Imidazoles can sometimes auto-luminesce or quench light. If the No-Cell Control reads higher or lower than the blank media, mathematically subtract this background interference from your sample data.

  • Readout: Incubate at RT for 10 minutes to stabilize the luminescent signal, then record luminescence with an integration time of 0.25–1 second per well.

Part 5: References[4] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - nih.gov -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_6E7ASAQT0WD_gw11TazjG1Wyxvx-CQTckJb7R9BH5jIyMdNBjcmcV4OB-admClvS3KvuUR_n2UfcnUb_gpTxTESQoHDTCkZABF0mXb_OQSP7gZENB64UesfmFtUqECObApqnCZQ6gJRWeWY=[2] Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - mdpi.com -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6XLUYmB_VTWesKNuLvmHUAXU4JolBvB6OkvY_BoxGLIuVr0gYFIgAXY3NZTv3eFKhik7PIWt9MmJJ4XWKqAEqpM1xrQUB4eJ6zuqGVu-2eA1ZfSeZhuQDN4ZUlR57G8JzSm2C[1] New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - nih.gov -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1FVtF0nfAY1ZKEhv4niRatTQytsCv67yDhiypL2D2SX_EholFgmHAetQ78BwOKmDGTswSw6Txd5_u-oN9wMquclPtrly46Cb97AhXVR8HYaxz_45AWYjXhznD4acfT11WWNtK[3] Cytotoxicity-related Effects of Imidazolium and Chlorinated Bispyridinium Oximes in SH-SY5Y Cells - nih.gov -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF2DsN2CNrI0HEgyB0yTuFCF33OKpZL0NjdAHY6mAgFxvyx8iAldA73vK2VLYbq2XMEu0D2CfiG5oDgIboQln_oDQ3hmjqcm_cx-HgmMlJjTfUG1hfdDRWAW4I8aI2BXCY2OFXbatLRgqVzIs=

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in 2-(p-Tolyl)imidazole-5-methanol LC-MS Analysis

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with basic, nitrogen-containing heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with basic, nitrogen-containing heterocycles. Here, we deconstruct the root causes of peak tailing for 2-(p-Tolyl)imidazole-5-methanol and provide field-proven, self-validating methodologies to achieve symmetrical peaks without sacrificing mass spectrometry (MS) sensitivity.

Diagnostic Workflow

Before altering your mobile phase or swapping columns, follow this logical decision tree to isolate the root cause of the tailing.

LCMS_Troubleshooting Start Observe Peak Tailing 2-(p-Tolyl)imidazole-5-methanol Dilute Dilute Sample 10x & Re-inject Start->Dilute CheckShape Does tailing persist? Dilute->CheckShape MassOverload Diagnosis: Mass Overload Action: Reduce injection vol/conc CheckShape->MassOverload No CheckOtherPeaks Inject Neutral Marker. Does it also tail? CheckShape->CheckOtherPeaks Yes PhysicalIssue Diagnosis: Physical Issue Action: Check frits & dead volume CheckOtherPeaks->PhysicalIssue Yes ChemicalIssue Diagnosis: Silanol Interactions (Imidazole pKa ~6.5) CheckOtherPeaks->ChemicalIssue No ModifyMP Action 1: Adjust Mobile Phase pH (0.1% FA or 10mM NH4HCO3) ChemicalIssue->ModifyMP ChangeCol Action 2: Switch Column (CSH, BDS, or End-capped) ChemicalIssue->ChangeCol

Logical workflow for diagnosing and resolving LC-MS peak tailing of basic imidazole compounds.

FAQ: Mechanistic Causes of Tailing

Q: Why does 2-(p-Tolyl)imidazole-5-methanol exhibit severe peak tailing compared to my neutral analytes? A: The root cause lies in the compound's structural chemistry interacting with the stationary phase. 2-(p-Tolyl)imidazole-5-methanol contains a basic imidazole ring with a pKa of approximately 6.5 to 7.0. In standard, unbuffered, or weakly buffered mobile phases, this nitrogen is partially protonated, carrying a positive charge. Concurrently, traditional silica-based reversed-phase columns contain residual surface silanol groups (-Si-OH) that dissociate into negatively charged silanates (-Si-O⁻) at mid-to-high pH levels. The electrostatic attraction between the positively charged imidazole and the negatively charged silanols creates a secondary cation-exchange retention mechanism[1]. Because these silanol active sites are heterogeneous and exhibit slow desorption kinetics, the analyte molecules "stick" and elute gradually, forming a tail[2].

Q: How can I definitively prove the tailing is caused by chemistry (silanols) and not a failing column or dead volume? A: Implement a self-validating diagnostic injection. Inject a mixture containing your imidazole and a purely neutral, hydrophobic marker (e.g., toluene or uracil).

  • If both peaks tail: The issue is physical. You likely have a clogged inlet frit, a collapsed column bed, or excessive extra-column dead volume[2].

  • If only the imidazole tails: The issue is chemical (secondary interactions). The neutral marker does not interact with silanols via ion-exchange, confirming the column bed is physically intact[3].

FAQ: Mobile Phase & pH Optimization (LC-MS Compatible)

Q: What is the optimal mobile phase pH to suppress these secondary interactions without sacrificing MS sensitivity? A: You must drive the equilibrium to either fully protonate or fully deprotonate the interacting species, while strictly avoiding non-volatile buffers that suppress electrospray ionization (ESI).

  • Low pH Strategy (Recommended for Positive ESI-MS): Use 0.1% Formic Acid (pH ~2.7). At this pH, the imidazole is fully protonated (cationic), but crucially, the surface silanols are also fully protonated and neutral (-Si-OH). This eliminates the electrostatic attraction[4]. Formic acid is highly volatile and ideal for LC-MS, significantly enhancing ionization efficiency without the severe ion suppression caused by stronger ion-pairing agents like Trifluoroacetic Acid (TFA)[5].

  • High pH Strategy (Alternative): Use 10 mM Ammonium Bicarbonate or Ammonium Hydroxide adjusted to pH 10.0. This fully deprotonates the imidazole ring, rendering it neutral and immune to cation-exchange with the silanols[4]. Caution: This requires a high-pH tolerant hybrid silica column.

FAQ: Column Selection & Stationary Phase

Q: If mobile phase adjustment isn't enough, what column chemistries are best suited for imidazoles? A: Standard C18 columns often lack sufficient end-capping to mask all silanols, meaning "fully end-capped" columns may still leave up to 50% of silanols unreacted due to steric hindrance[3]. For 2-(p-Tolyl)imidazole-5-methanol, transition to:

  • Charged Surface Hybrid (CSH) Columns: These columns incorporate a low-level positive surface charge. This creates electrostatic repulsion against the protonated imidazole, drastically reducing tailing even in low-ionic-strength mobile phases like 0.1% formic acid[4].

  • Base-Deactivated Silica (BDS) Columns: These undergo secondary bonding processes to sterically block residual silanols specifically to prevent basic compound tailing[3].

Data Presentation: Optimization Strategies

The following table summarizes the causal relationship between column chemistry, mobile phase selection, and the resulting chromatographic and MS performance for basic imidazoles.

Column ChemistryMobile Phase AdditivepHExpected Asymmetry ( As​ )LC-MS SuitabilityMechanism of Tailing Reduction
Standard C18 None (Water/Acetonitrile)~6.02.5 - 4.0 (Severe)PoorNone (Partial ionization causes tailing)
Standard C18 0.1% Trifluoroacetic Acid (TFA)~2.01.0 - 1.2 (Excellent)Very Poor Ion-pairing & silanol suppression; causes severe MS signal suppression
Standard C18 0.1% Formic Acid (FA)~2.71.4 - 1.8 (Moderate)ExcellentSilanol protonation; highly volatile for ESI-MS[5]
Hybrid C18 (BEH) 10 mM Ammonium Bicarbonate~10.01.0 - 1.2 (Excellent)ExcellentAnalyte deprotonation (neutralization)[4]
CSH C18 0.1% Formic Acid (FA)~2.71.0 - 1.1 (Excellent)ExcellentElectrostatic repulsion of basic analyte[4]
Experimental Protocol: Method Development & System Passivation Workflow

To establish a self-validating, robust LC-MS method for 2-(p-Tolyl)imidazole-5-methanol, execute the following step-by-step protocol:

Phase 1: System and Column Preparation

  • System Passivation (Optional but recommended): Imidazoles can chelate trace metals in stainless steel LC pathways. Bypass the column and flush the LC system with 0.1% Phosphoric acid in water at 1.0 mL/min for 2 hours. Follow this by flushing with LC-MS grade water until the effluent pH is neutral.

  • Column Installation: Install a high-pH stable hybrid C18 column or a CSH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

Phase 2: Diagnostic Injection Series 3. Prepare Diagnostic Mix: Prepare a solution containing 1 µg/mL 2-(p-Tolyl)imidazole-5-methanol and 1 µg/mL Toluene (neutral marker) in 90:10 Water:Methanol. 4. Baseline Run (Unbuffered): Run a standard gradient from 5% to 95% Acetonitrile in pure Water (no additives). Record the Asymmetry factor ( As​ ) of both peaks. 5. Low-pH Optimization: Switch the aqueous and organic lines to contain 0.1% Formic Acid. Equilibrate the column for at least 10 column volumes. Repeat the injection. Evaluate the improvement in As​ and verify MS signal intensity[5]. 6. High-pH Optimization (If tailing persists): Switch the aqueous line to 10 mM Ammonium Bicarbonate (pH 10.0). Equilibrate for 10 column volumes. Repeat the injection and compare the peak shape to the low-pH run.

Phase 3: Mass Overload Validation 7. Dilution Test: If As​ remains >1.5 under optimized pH conditions, dilute the sample to 0.1 µg/mL and re-inject. If peak symmetry improves significantly, the initial tailing was caused by mass overload[2]. Permanently reduce your standard injection volumes or sample concentrations.

References
  • Waters Knowledge Base. "How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122". Waters Corporation. Available at:[Link]

  • Restek. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?". Restek Corporation. Available at: [Link]

  • Stoll, D. & Dolan, J. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes". LCGC International. Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions. Available at: [Link]

  • MDPI. "An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples". Molecules. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

2-(p-Tolyl)imidazole-5-methanol versus other substituted imidazole derivatives

Comparative Profiling of 2-(p-Tolyl)imidazole-5-methanol vs. Substituted Imidazole Derivatives in Drug Discovery Executive Summary The imidazole-5-methanol scaffold is a privileged pharmacophore in medicinal chemistry, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Profiling of 2-(p-Tolyl)imidazole-5-methanol vs. Substituted Imidazole Derivatives in Drug Discovery

Executive Summary

The imidazole-5-methanol scaffold is a privileged pharmacophore in medicinal chemistry, serving as a versatile building block for a myriad of therapeutic agents. The substitution at the C2 position of the imidazole ring fundamentally dictates the molecule's electronic properties, lipophilicity, and biological trajectory. This guide objectively compares the structural and functional profile of 2-(p-Tolyl)imidazole-5-methanol against two other highly prominent derivatives: 2-Butyl-4-chloro-1H-imidazole-5-methanol (a key precursor to the antihypertensive drug Losartan) and 1-Methyl-2-nitro-1H-imidazole-5-methanol (the core trigger in hypoxia-activated oncology prodrugs).

Mechanistic & Structural Profiling: The Role of C2 Substitution

  • 2-(p-Tolyl)imidazole-5-methanol (CAS: 43002-55-7): The inclusion of a p-tolyl group at the C2 position imparts significant lipophilicity and enables robust π−π stacking interactions within hydrophobic protein pockets. The electron-donating nature of the methyl group (via hyperconjugation) increases the electron density of the imidazole ring, modestly raising the pKa of the basic nitrogen. This derivative is primarily utilized in the synthesis of kinase inhibitors and GPCR ligands where rigid, aromatic anchoring is required. Furthermore, the benzylic methyl group offers a latent site for late-stage functionalization.

  • 2-Butyl-4-chloro-1H-imidazole-5-methanol (CAS: 79047-41-9): This derivative replaces the rigid aryl group with a flexible butyl chain and introduces a chlorine atom at C4. The butyl chain is precisely calibrated to fit the specific lipophilic pocket of the Angiotensin II Type 1 (AT1) receptor[1]. The C4-chloro substituent provides necessary steric bulk and exerts an electron-withdrawing inductive effect, which fine-tunes the tautomeric equilibrium of the imidazole ring—a critical factor for the binding affinity of Losartan[2].

  • 1-Methyl-2-nitro-1H-imidazole-5-methanol (CAS: 39070-14-9): Here, the C2 position is occupied by a strongly electron-withdrawing nitro group. This substitution drastically lowers the reduction potential of the imidazole ring. In normoxic (oxygenated) tissues, the nitro radical anion is rapidly reoxidized. However, in the hypoxic microenvironments characteristic of solid tumors, it undergoes irreversible reduction to a hydroxylamine, triggering a 1,6-elimination cascade that releases a cytotoxic payload. This mechanism is the cornerstone of the clinical-stage prodrug Evofosfamide (TH-302)[3][4].

Comparative Quantitative Data

Table 1: Physicochemical and Application Comparison of Imidazole-5-methanol Derivatives

Compound NameCAS NumberC2 SubstituentMolecular WeightElectronic Effect on RingPrimary Therapeutic Application
2-(p-Tolyl)imidazole-5-methanol 43002-55-7p-Tolyl (Aryl)188.23 g/mol Electron-Donating (+I)Kinase Inhibitors, GPCR Ligands
2-Butyl-4-chloro-1H-imidazole-5-methanol 79047-41-9Butyl (Alkyl)188.65 g/mol Inductive (-I) / StericAT1 Antagonists (Losartan)
1-Methyl-2-nitro-1H-imidazole-5-methanol 39070-14-9Nitro157.13 g/mol Strongly Withdrawing (-M, -I)Hypoxia-Activated Prodrugs

Experimental Workflow: Chemoselective Oxidation of the 5-Methanol Group

A universal synthetic node for all imidazole-5-methanol derivatives is the oxidation of the primary alcohol to an aldehyde (e.g., yielding 2-(p-tolyl)imidazole-5-carboxaldehyde). This enables subsequent reductive amination, Wittig olefination, or Knoevenagel condensations.

Objective: Chemoselective oxidation avoiding over-oxidation to the carboxylic acid, while tolerating the basic imidazole nitrogens.

Reagents:

  • Substrate: 2-(p-Tolyl)imidazole-5-methanol (1.0 eq)

  • Oxidant: Activated Manganese(IV) Oxide (MnO 2​ ) (10.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 2-(p-Tolyl)imidazole-5-methanol in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical. The presence of water can lead to the formation of a gem-diol (hydrate) intermediate, which is highly susceptible to over-oxidation to the corresponding carboxylic acid.

  • Oxidant Addition: Add activated MnO 2​ (10.0 eq) in a single portion at room temperature.

    • Causality: MnO 2​ oxidation is a heterogeneous surface reaction. A large stoichiometric excess is required to provide sufficient surface area for the alcohol coordination and subsequent hydride transfer. MnO 2​ is chosen over Jones reagent (CrO 3​ /H 2​ SO 4​ ) because the highly acidic conditions of Jones reagent would protonate the imidazole ring, precipitating the substrate and halting the reaction.

  • Reaction Monitoring (Self-Validation): Stir the black suspension vigorously at room temperature for 12–24 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using 5% MeOH in DCM. The aldehyde product will validate the reaction by appearing as a distinct, UV-active spot with a higher Rf value than the highly polar starting material.

  • Filtration: Once complete, filter the heterogeneous mixture through a tightly packed pad of Celite.

    • Causality: Fine MnO 2​ particulates will easily pass through or clog standard filter paper. Celite traps the sub-micron manganese waste, ensuring a clear filtrate and preventing heavy metal contamination in downstream biological assays.

  • Recovery: Wash the Celite pad thoroughly with hot ethyl acetate to desorb any product adhered to the manganese surface. Concentrate the combined filtrates under reduced pressure to yield the crude aldehyde, which is typically >95% pure by NMR.

Divergent Workflow Diagram

G Core Imidazole-5-methanol Scaffold Tolyl C2 = p-Tolyl (High Lipophilicity, π-π Stacking) Core->Tolyl Butyl C2 = Butyl, C4 = Chloro (Steric Fit, GPCR Anchor) Core->Butyl Nitro C2 = Nitro, N1 = Methyl (Electron Withdrawing, Reducible) Core->Nitro Kinase Aryl-Imidazole Derivatives (Kinase Inhibitors / GPCR Ligands) Tolyl->Kinase Losartan Losartan Precursor (AT1 Receptor Antagonist) Butyl->Losartan Evofosfamide Evofosfamide (TH-302) Core (Hypoxia-Activated Prodrugs) Nitro->Evofosfamide

Divergent therapeutic applications of the imidazole-5-methanol scaffold based on C2 substitution.

References

  • Journal of Chemical and Pharmaceutical Sciences - Simultaneous estimation of Losartan Potassium and Atorvastatin Calcium.[1][Link]

  • National Center for Biotechnology Information (PMC) - Targeting a Targeted Drug: An Approach Toward Hypoxia-Activatable Tyrosine Kinase Inhibitor Prodrugs.[3][4] [Link]

Sources

Comparative

Comparative Efficacy of 2-(p-Tolyl)imidazole-5-methanol in Enzyme Inhibition: A Guide to Systematic Evaluation

For drug development professionals and researchers, the identification of novel, potent, and selective enzyme inhibitors is a critical endeavor. The imidazole scaffold represents a privileged structure in medicinal chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and researchers, the identification of novel, potent, and selective enzyme inhibitors is a critical endeavor. The imidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents that target a wide array of enzymes.[1][2] Its unique aromatic and electronic properties allow for versatile interactions within enzyme active sites, making it a foundational component in the design of inhibitors for enzymes like cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450s (CYPs).[1][3][4]

This guide focuses on a novel compound, 2-(p-Tolyl)imidazole-5-methanol , a molecule of interest due to its structural features which suggest potential inhibitory activity. In the absence of established public data, this document serves as a comprehensive roadmap for its systematic evaluation. We will outline the scientific rationale for selecting key enzyme targets, establish a framework for comparison against industry-standard inhibitors, and provide detailed, validated protocols for determining its comparative efficacy. Our approach is designed to build a robust data package for this promising, yet uncharacterized, molecule.

Rationale for Target Selection and Comparative Framework

The structure of 2-(p-Tolyl)imidazole-5-methanol, featuring a diaryl-like motif with the tolyl and imidazole rings, is analogous to scaffolds found in known inhibitors of enzymes central to inflammation and drug metabolism.[5] This structural alert guides our selection of primary targets for initial screening.

  • Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for producing pro-inflammatory prostaglandins.[3][5] Many selective COX-2 inhibitors are diaryl heterocycles.[5]

  • 5-Lipoxygenase (5-LOX): A key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation, particularly in asthma.[6][7] Imidazole-based structures have shown potent 5-LOX inhibitory activity.[8][9]

  • Cytochrome P450 3A4 (CYP3A4): A critical enzyme for the metabolism of a vast number of drugs. The imidazole moiety is a well-known coordinating ligand to the heme iron in CYPs, often leading to potent inhibition.[10][11][12] Assessing CYP inhibition is vital for predicting potential drug-drug interactions.[13]

To provide meaningful context to our findings, the inhibitory potential of 2-(p-Tolyl)imidazole-5-methanol will be benchmarked against established, potent inhibitors for each target class.

Target EnzymeComparator CompoundRationale for Selection
COX-2 Celecoxib FDA-approved, highly selective COX-2 inhibitor; industry standard.[3]
5-LOX Zileuton FDA-approved 5-LOX inhibitor; established clinical benchmark.[14]
CYP3A4 Ketoconazole Potent, well-characterized imidazole-based inhibitor of CYP3A4.[11][12]

Experimental Design: A Workflow for Inhibitor Characterization

A multi-step approach is essential to build a comprehensive inhibitory profile, moving from initial potency determination to understanding the mechanism and cellular effects. This workflow ensures that each experimental choice is informed by the previous step, a hallmark of a self-validating and efficient research plan.

G cluster_0 Phase 1: Potency & Selectivity cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Cellular Validation p1_ic50 Protocol 1: IC50 Determination (COX-2, 5-LOX, CYP3A4) p1_selectivity COX-1/COX-2 Selectivity Assay p1_ic50->p1_selectivity If COX-2 hit p2_kinetics Protocol 2: Enzyme Kinetic Studies (Determine Ki and MOA) p1_selectivity->p2_kinetics For potent/selective hits p3_cell Protocol 3: Cell-Based Assay (e.g., PGE2 Release Assay) p2_kinetics->p3_cell Confirm cellular efficacy

Caption: Workflow for systematic evaluation of a novel enzyme inhibitor.

Detailed Experimental Protocols

The following protocols are described with sufficient detail to ensure reproducibility and robustness. The causality behind key steps, such as pre-incubation times and control selection, is explained to align with best practices in enzymology.

Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC50)

The IC50 value is a quantitative measure of the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[15][16] It is the primary metric for comparing inhibitor potency.[17]

Objective: To determine the IC50 of 2-(p-Tolyl)imidazole-5-methanol against COX-2, 5-LOX, and CYP3A4, in comparison to their respective standard inhibitors.

Materials:

  • Purified recombinant human enzyme (COX-2, 5-LOX, or CYP3A4)

  • Specific substrate (e.g., Arachidonic Acid for COX/LOX, a fluorogenic substrate for CYP3A4)

  • Assay buffer (optimized for pH and cofactors for each enzyme)

  • Test Compound: 2-(p-Tolyl)imidazole-5-methanol, dissolved in DMSO

  • Comparator Compounds: Celecoxib, Zileuton, Ketoconazole, dissolved in DMSO

  • 96-well microplates (UV-transparent or black, depending on readout)

  • Microplate reader (spectrophotometer or fluorometer)

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test and comparator compounds in DMSO. A typical starting point is a 10 mM stock, diluted to create a 10-point, 3-fold dilution series. Prepare working solutions of enzyme and substrate in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • 1 µL of inhibitor solution from the dilution series (or DMSO as a vehicle control). Final DMSO concentration should be ≤1%.

    • Enzyme solution.

  • Pre-incubation (Justification): Gently mix and pre-incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for 15 minutes. This step is crucial as it allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, which is especially important for slow-binding or irreversible inhibitors.[18]

  • Reaction Initiation: Add the substrate solution to all wells simultaneously using a multichannel pipette to start the reaction.

  • Data Acquisition: Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time (kinetic mode). The initial linear portion of the reaction curve represents the initial velocity (V₀).

  • Controls (Self-Validation):

    • 100% Activity Control: Contains enzyme, substrate, and DMSO (no inhibitor).

    • 0% Activity Control (Background): Contains substrate and buffer but no enzyme.

  • Data Analysis:

    • Calculate the reaction rate for each well from the linear slope of the kinetic read.

    • Subtract the background rate from all other measurements.

    • Normalize the data by setting the average rate of the DMSO control wells to 100% activity.

    • Plot the percent inhibition versus the logarithm of inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.[16][17]

Protocol 2: Enzyme Kinetic Studies for Mechanism of Action (MOA)

Understanding whether an inhibitor is competitive, non-competitive, or uncompetitive provides critical insight into its binding mode. This is determined by measuring enzyme kinetics at various substrate and inhibitor concentrations.

Objective: To elucidate the mechanism of inhibition (MOA) and determine the inhibition constant (Ki) for promising compounds.

Methodology:

  • Assay Setup: Prepare a matrix of reactions in a 96-well plate. This matrix will consist of a range of substrate concentrations (e.g., 0.2x to 5x the known Michaelis constant, Km) against several fixed concentrations of the inhibitor (e.g., 0x, 0.5x IC50, 1x IC50, 2x IC50).

  • Procedure: Follow the same experimental procedure as the IC50 determination (Protocol 1), initiating the reaction by adding the substrate.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction rate (V₀) against the substrate concentration ([S]).

    • Fit this data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.

    • Analyze the changes in Vmax and Km using a double-reciprocal plot (Lineweaver-Burk plot). The pattern of line intersections reveals the inhibition mechanism.

G cluster_0 Lineweaver-Burk Plot Interpretation a Competitive (Lines intersect on Y-axis) Km increases, Vmax unchanged b Non-competitive (Lines intersect on X-axis) Km unchanged, Vmax decreases c Uncompetitive (Lines are parallel) Km and Vmax decrease

Caption: Interpreting mechanism of action from Lineweaver-Burk plots.

Protocol 3: Cell-Based Assay for Cellular Efficacy

An in vitro biochemical hit must be validated in a cellular context to confirm it can cross cell membranes and engage its target in a more complex biological environment.

Objective: To confirm the inhibitory activity of 2-(p-Tolyl)imidazole-5-methanol on COX-2 in a relevant cellular model.

Model System: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

Methodology:

  • Cell Culture and Plating: Culture cells to ~80% confluency and seed them into a 96-well cell culture plate. Allow cells to adhere overnight.

  • Inhibitor Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound or Celecoxib. Incubate for 1-2 hours.

  • Induction of Inflammation: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce the expression and activity of COX-2. Co-incubate with the inhibitor for a defined period (e.g., 18-24 hours).

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • Quantification of Prostaglandin E2 (PGE2): Measure the concentration of PGE2, a primary product of COX-2 activity, in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percent inhibition of PGE2 production at each inhibitor concentration relative to the LPS-stimulated control (no inhibitor). Plot the results and determine the cellular IC50 value.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, structured tables to facilitate direct comparison. The following tables serve as templates for presenting the hypothetical results of this investigative plan.

Table 1: Comparative In Vitro Enzyme Inhibition Potency (IC50)

CompoundCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)5-LOX IC50 (nM)CYP3A4 IC50 (nM)
2-(p-Tolyl)imidazole-5-methanol Experimental ValueExperimental ValueCalculated ValueExperimental ValueExperimental Value
Celecoxib 49[3]>15000>300N/A>10000
Zileuton N/AN/AN/A180[14]N/A
Ketoconazole N/AN/AN/AN/A30-209[1][19]

Note: Literature values for comparators are provided for context. N/A indicates not applicable or not the primary target.

Table 2: Summary of Mechanistic and Cellular Data

CompoundTargetInhibition Constant (Ki)Mechanism of Action (MOA)Cellular IC50 (PGE2 Assay, nM)
2-(p-Tolyl)imidazole-5-methanol COX-2Experimental ValueDetermined from KineticsExperimental Value
Celecoxib COX-2~20 nMCompetitive~50 nM

Conclusion

This guide provides a rigorous, scientifically-grounded framework for evaluating the enzyme inhibition profile of 2-(p-Tolyl)imidazole-5-methanol. By systematically assessing its potency, selectivity, mechanism of action, and cellular efficacy against well-defined targets and industry-standard comparators, researchers can build a comprehensive understanding of its therapeutic potential. The successful execution of these protocols will generate the critical data needed to determine if this novel imidazole derivative warrants further investigation in the drug discovery pipeline.

References

  • A comparative study of the inhibitory effects of various imidazole-based compounds. Benchchem.
  • Synthesis and biological evaluation of imidazole based compounds as cytochrome P-450 inhibitors. PubMed.
  • Computer-Assisted Design of Selective Imidazole Inhibitors for Cytochrome P450 Enzymes. Journal of Medicinal Chemistry - ACS Publications.
  • Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. MDPI.
  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. PMC.
  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed.
  • Discovery of selective imidazole-based inhibitors of mammalian 15-lipoxygenase: Highly potent against human enzyme within a cellular environment. ResearchGate.
  • Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. ResearchGate.
  • Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. PubMed.
  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
  • Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells. PubMed.
  • Inhibitory activity of the imidazole derivatives against COX-1 and... ResearchGate.
  • IC50 Determination. edX.
  • Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. PMC.
  • Optimization of imidazole 5-lipoxygenase inhibitors and selection and synthesis of a development candidate. PubMed.
  • Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture. PubMed.
  • Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors. Benchchem.
  • Inhibition of cytochromes P450 by antifungal imidazole derivatives. PubMed - NIH.
  • Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. United Arab Emirates University.
  • Computer-Assisted Design of Selective Imidazole Inhibitors for Cytochrome P450 Enzymes. Journal of Medicinal Chemistry - ACS Publications.
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI.
  • IC50. Wikipedia.
  • A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Canadian Science Publishing.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI.
  • ACE-inhibitory activity assay: IC50. Protocols.io.
  • Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. MDPI.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI.
  • Protocol for enzyme assays. The Royal Society of Chemistry.
  • Scaffolds reported as LOX inhibitors. ResearchGate.
  • 2-(m-Tolyl)imidazole-5-methanol (EVT-12174995). EvitaChem.
  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PMC - NIH.
  • Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Derivatives. ResearchGate.
  • How to Use Inhibitors. Sigma-Aldrich.
  • Recent development of lipoxygenase inhibitors as anti-inflammatory agents. PMC.
  • Enzymatic Assay of Trypsin Inhibition. Protocols.io.
  • Recent Development of Lipoxygenase Inhibitors As Anti-inflammatory Agents. Bentham Science.
  • 2-p-Tolyl-4,5-dihydro-1H-imidazole. PMC.
  • Design, Synthesis and Biological Evaluation of 2, 4, 5-Triphenylimidazole Derivatives with Preliminary SAR.
  • Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives.
  • 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. PMC.
  • Synthesis and structure of 4-methyl-1- N -( p -tolyl)imidazole as organic corrosion inhibitor.
  • In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. MDPI.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.